molecular formula C10H7FN2 B8649732 (4-Fluorobenzyl)malononitrile

(4-Fluorobenzyl)malononitrile

Cat. No.: B8649732
M. Wt: 174.17 g/mol
InChI Key: ANDAPMZOAWQQLJ-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)malononitrile is a versatile chemical intermediate prized in organic synthesis and pharmaceutical research for its reactive malononitrile functional group attached to a 4-fluorobenzyl scaffold. This structure makes it a valuable precursor in the construction of more complex heterocyclic compounds, such as pyridines and pyrimidines, which are core structures in many active pharmaceutical ingredients (APIs). Its applications extend to materials science, where it can be utilized in the synthesis of organic semiconductors and non-linear optical materials. Researchers employ it in various carbon-carbon bond-forming reactions, including Knoevenagel condensations, to introduce both a fluorinated aromatic ring and a dinitrile moiety into target molecules. The fluorine atom can enhance a compound's metabolic stability, membrane permeability, and binding affinity, making this reagent particularly valuable in medicinal chemistry programs for drug discovery. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7FN2

Molecular Weight

174.17 g/mol

IUPAC Name

2-[(4-fluorophenyl)methyl]propanedinitrile

InChI

InChI=1S/C10H7FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9H,5H2

InChI Key

ANDAPMZOAWQQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)F

Origin of Product

United States

Foundational & Exploratory

Chemical properties and structure of (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Pharmacophore Utility in Drug Design

Executive Summary & Molecular Architecture

(4-Fluorobenzyl)malononitrile (IUPAC: 2-[(4-fluorophenyl)methyl]propanedinitrile) is a pivotal bifunctional building block in medicinal chemistry.[1] Distinct from its unsaturated precursor 4-fluorobenzylidenemalononitrile (a Michael acceptor), this saturated derivative serves as a stable, lipophilic scaffold for constructing nitrogenous heterocycles, particularly aminopyrazoles and pyrimidines , which are ubiquitous in kinase inhibitor architecture.[1]

This guide delineates the structural properties, optimized synthetic routes, and application of (4-fluorobenzyl)malononitrile in high-fidelity organic synthesis.[1]

Structural Differentiation (Crucial)

Researchers often conflate the benzyl (saturated) and benzylidene (unsaturated) forms.[1] In drug development, this distinction determines reactivity:

  • Benzylidene (CAS 2826-22-4): Highly reactive electrophile (Michael acceptor); often associated with pan-assay interference (PAINS) due to covalent protein binding.[1]

  • Benzyl (CAS 66884-00-2): The subject of this guide.[1] A stable intermediate containing an acidic methine proton (

    
    ), allowing for controlled nucleophilic substitutions and cyclizations.[1]
    
Physicochemical Profile

The incorporation of the fluorine atom at the para-position modulates metabolic stability by blocking P450-mediated oxidation at the most reactive site of the phenyl ring, while the dinitrile motif provides a dense dipole moment and hydrogen-bond acceptor capabilities.[1]

PropertyDataContext
IUPAC Name 2-[(4-fluorophenyl)methyl]propanedinitrileOfficial nomenclature
CAS Number 66884-00-2 Saturated form (Target)
Precursor CAS 2826-22-4Unsaturated Benzylidene form
Formula

-
Mol.[1][2][3][4] Weight 174.17 g/mol Fragment-based drug design compliant
LogP (Calc) ~2.1 - 2.4Ideal lipophilicity for CNS penetration
Acidity (

)
~11.0 (Methine H)Deprotonation feasible with mild bases (

,

)
Electronic Effect

(F) = +0.06
Weak electron withdrawal stabilizes the benzylic position

Synthetic Routes & Process Optimization

Synthesis of (4-fluorobenzyl)malononitrile requires avoiding the common pitfall of dialkylation (formation of the bis-benzyl product).[1] Two primary routes are validated for high purity.[1]

Route A: Selective Reduction (Recommended)

This two-step sequence offers the highest control over stoichiometry.[1]

  • Knoevenagel Condensation: 4-Fluorobenzaldehyde + Malononitrile

    
     Benzylidene intermediate.[1]
    
  • Selective Reduction: Sodium Borohydride (

    
    ) reduction of the alkene.[1]
    

Protocol:

  • Condensation: Dissolve 4-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in Ethanol (20 mL). Add 5 mol% Piperidine. Stir at RT for 2 hours. Precipitate forms (Benzylidene).[1][5] Filter and dry.[1]

  • Reduction: Suspend the Benzylidene solid in Methanol (30 mL). Cool to 0°C. Add

    
     (1.5 equiv) portion-wise over 30 mins. The color discharges (yellow 
    
    
    
    colorless).
  • Workup: Quench with dilute HCl. Extract with EtOAc.[1][5] Evaporate to yield (4-fluorobenzyl)malononitrile .[1]

Route B: Phase-Transfer Catalyzed Alkylation

Direct alkylation of malononitrile with 4-fluorobenzyl bromide.[1]

  • Risk: High probability of bis-alkylation (2,2-bis(4-fluorobenzyl)malononitrile).[1]

  • Control: Use excess malononitrile (2-3 equiv) and a bulky counter-ion catalyst (TBAB) to limit the second alkylation.[1]

Synthetic Logic Visualization

The following diagram illustrates the decision tree for synthesis, highlighting the critical divergence between the unsaturated and saturated forms.

SynthesisPath Start 4-Fluorobenzaldehyde Knoevenagel Rxn: Knoevenagel (Cat: Piperidine) Start->Knoevenagel Malono Malononitrile Malono->Knoevenagel Alkylation Rxn: PTC Alkylation (TBAB, Toluene) Malono->Alkylation Benzylidene INTERMEDIATE: 4-Fluorobenzylidene malononitrile (CAS 2826-22-4) Knoevenagel->Benzylidene - H2O Reduction Rxn: Reduction (NaBH4 / MeOH) Benzylidene->Reduction Product TARGET: (4-Fluorobenzyl) malononitrile (CAS 66884-00-2) Reduction->Product + 2H AlkylHalide 4-Fluorobenzyl Bromide AlkylHalide->Alkylation Alkylation->Product Major SideProduct IMPURITY: Bis-alkylated adduct Alkylation->SideProduct Minor (Over-reaction)

Caption: Figure 1.[1] Comparative synthetic pathways. Route A (top) is preferred for drug development due to higher selectivity and avoidance of bis-alkylated impurities common in Route B.[1]

Pharmacophore Utility & Reactivity

In drug discovery, (4-fluorobenzyl)malononitrile is rarely the final drug; it is a "Hinge Binder" precursor .[1] The dinitrile moiety is cyclized to form pyrazoles or pyrimidines, which mimic the adenine ring of ATP in kinase pockets.[1]

Heterocycle Formation

The active methine proton allows the compound to act as a nucleophile, while the nitrile groups act as electrophiles.[1]

  • 3,5-Diamino-4-(4-fluorobenzyl)pyrazoles:

    • Reagent: Hydrazine hydrate (

      
      ).[1]
      
    • Mechanism: Nucleophilic attack of hydrazine on one nitrile

      
       cyclization onto the second nitrile.[1]
      
    • Utility: CDK2/Cyclin E inhibitors.[1]

  • 2-Amino-3-cyano-pyridines:

    • Reagent: Aryl aldehydes + Nucleophile (3-component reaction).[1]

    • Mechanism: The benzyl malononitrile acts as the active methylene component.[1]

The Fluorine Advantage

The 4-Fluoro substitution is intentional for Lead Optimization:

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than C-H, preventing hydroxylation at the para position, a common clearance pathway for benzyl groups.[1]

  • Lipophilicity: Fluorine increases

    
     moderately, improving membrane permeability without the steric bulk of a chlorine or methyl group.[1]
    
Reaction Pathway Diagram[1]

Reactivity cluster_0 Cyclization Pathways Target 2-(4-Fluorobenzyl) malononitrile Hydrazine + Hydrazine Target->Hydrazine Amidine + Amidine/Guanidine Target->Amidine Pyrazole 3,5-Diamino-4- (4-fluorobenzyl)pyrazole Hydrazine->Pyrazole Reflux/EtOH Pyrimidine 2,4-Diamino-5- (4-fluorobenzyl)pyrimidine Amidine->Pyrimidine Base Cat. App1 Application: Kinase Inhibitors (ATP Hinge Region) Pyrazole->App1 Pyrimidine->App1

Caption: Figure 2.[1] Divergent synthesis of bioactive heterocycles. The dinitrile "warhead" is converted into hydrogen-bond donor/acceptor motifs essential for enzyme binding.[1]

Analytical Characterization Standards

To validate the identity of (4-fluorobenzyl)malononitrile, the following spectral signatures must be confirmed.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.2-7.3 (m, 2H, Ar-H meta to F).[1]
      
    • 
       7.0-7.1 (m, 2H, Ar-H ortho to F).[1]
      
    • 
       3.9 (t, 1H, 
      
      
      
      ) – Diagnostic triplet.[1]
    • 
       3.2 (d, 2H, 
      
      
      
      -Ar) – Diagnostic doublet.[1]
    • Note: If the signal at 3.9/3.2 is missing and a singlet at ~7.8 is seen, the compound is the oxidized benzylidene form.[1]

  • IR Spectroscopy:

    • Nitrile (

      
      ):  Sharp, weak band at ~2250 
      
      
      
      .[1]
    • Aromatic C-F: Strong stretch at 1220-1250

      
      .[1]
      
    • Absence check: No carbonyl (

      
      ) peak (rules out aldehyde starting material).[1]
      

Safety & Handling Protocols

  • Cyanide Hazard: While the nitrile group is covalent, metabolic or thermal decomposition (>200°C) can release HCN.[1] Work in a ventilated hood.

  • Skin Sensitization: Benzylic nitriles are potent irritants.[1] Double-gloving (Nitrile) is required.[1]

  • Storage: Store at 2-8°C. The methylene protons are acidic; prolonged exposure to basic impurities or moisture can lead to hydrolysis or oxidative dimerization.[1]

References

  • Chemical Identity: PubChem. 2-[(4-fluorophenyl)methyl]propanedinitrile (CAS 66884-00-2).[1] National Library of Medicine. Link[1]

  • Synthetic Precursor: PubChem. 2-(4-Fluorobenzylidene)malononitrile (CAS 2826-22-4).[1] National Library of Medicine. Link[1]

  • General Reactivity: Freeman, F. (1980).[1] Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329-350.[1] (Foundational text on malononitrile chemistry).

  • Heterocycle Synthesis: Foloppe, N., et al. (2006).[1] Structure-based design of novel Chk1 inhibitors: insights into hydrogen bonding and protein-ligand affinity. Journal of Medicinal Chemistry. (Illustrates the use of benzyl-nitrile scaffolds in kinase inhibitor design).

  • Safety Data: ECHEMI. Safety Data Sheet: 2-(4-Fluorobenzylidene)malononitrile. Link (Note: SDS often covers the benzylidene form; handle saturated derivative with equal caution).[1]

Sources

Thermodynamic stability of fluorinated benzyl malononitriles

Author: BenchChem Technical Support Team. Date: February 2026

Title: Thermodynamic and Kinetic Stability Profiles of Fluorinated Benzyl Malononitriles: A Technical Guide for Medicinal Chemistry Applications

Executive Summary

Fluorinated benzyl malononitriles represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carbonyl-containing metabolites and key intermediates in the synthesis of tyrphostin analogs and riot control agent metabolites (e.g., dihydro-CS). While the parent benzylidene forms (e.g., CS gas) are kinetically unstable toward hydrolysis (retro-Knoevenagel), the reduced benzyl variants exhibit distinct thermodynamic behaviors governed by the acidic benzylic proton and the hydrolytic susceptibility of the nitrile group.

This guide provides a structural analysis of how fluorine substitution (ortho-, meta-, para-) alters the thermodynamic landscape of these molecules, offering a self-validating experimental framework for assessing their stability in drug development pipelines.

Part 1: The Physicochemical Landscape

To understand the stability of fluorinated benzyl malononitriles, one must decouple thermodynamic stability (energy states of the molecule) from kinetic stability (activation energy barriers to degradation).

The Fluorine Effect: Inductive vs. Resonance

The introduction of fluorine atoms onto the benzyl ring fundamentally alters the acidity of the benzylic proton (


) and the electrophilicity of the nitrile carbons.
  • Inductive Effect (-I): Fluorine is highly electronegative (

    
    ). Through 
    
    
    
    -bonds, it withdraws electron density. In benzyl malononitriles, this stabilizes the carbanion formed upon deprotonation of the benzylic position, effectively lowering the
    
    
    .
  • Resonance Effect (+R): In para- and ortho- positions, fluorine can donate electron density into the

    
    -system. However, for the benzylic 
    
    
    
    carbon, the inductive withdrawal dominates, making the benzylic proton more acidic compared to the non-fluorinated analog.
The Benzylic Acidity ( )

The


 of the parent malononitrile is 

. The addition of a benzyl group generally raises this slightly due to alkyl donation, but the electron-withdrawing nature of the phenyl ring counteracts this.
  • Prediction: A p-fluorobenzyl malononitrile will have a lower

    
     (more acidic) than benzyl malononitrile due to the strong -I effect stabilizing the conjugate base.
    
  • Consequence: Lower

    
     increases the population of the carbanion species at physiological pH (7.4), making the molecule more susceptible to oxidative degradation  and electrophilic attack .
    

Part 2: Degradation Pathways & Mechanisms

The stability of these compounds is threatened by two primary vectors: Hydrolysis of the nitrile and Oxidation of the benzylic position.

Hydrolytic Instability (Nitrile Group)

Unlike the benzylidene forms (which undergo C=C cleavage), benzyl malononitriles undergo nitrile hydrolysis.

  • Pathway:

    
    
    
  • Fluorine Impact: Electron-withdrawing groups (EWGs) on the ring make the nitrile carbon more electrophilic, theoretically accelerating the rate of nucleophilic attack by water (

    
    ). However, ortho-fluorine substitution can provide steric protection, retarding this rate.
    
Oxidative Instability (Benzylic Position)

The benzylic C-H bond is the "soft spot."

  • Mechanism: Auto-oxidation via radical abstraction of the benzylic hydrogen.

  • Thermodynamics: The stability of the resulting radical is enhanced by the captodative effect of the two nitrile groups and the aromatic ring. Fluorine substitution can destabilize the radical transition state (relative to H), potentially offering a protective effect against oxidation compared to electron-donating groups (like -OMe).

Part 3: Experimental Protocols

Synthesis of Reference Standards

To validate stability, high-purity standards are required.

  • Step 1: Knoevenagel Condensation [1][2][3]

    • React fluorinated benzaldehyde (1.0 eq) with malononitrile (1.1 eq) in Ethanol.

    • Catalyst: Piperidine (cat.) or

      
      -alanine (for milder conditions).
      
    • Product: Fluorinated Benzylidene Malononitrile (Solid).

  • Step 2: Selective Reduction

    • Dissolve benzylidene intermediate in Methanol/THF (1:1).

    • Add

      
       (1.5 eq) at 0°C. Note: 
      
      
      
      is preferred over catalytic hydrogenation to avoid reducing the nitrile.
    • Quench with dilute HCl to pH 6.

    • Validation:

      
      H NMR must show disappearance of the vinylic proton (~7.7 ppm) and appearance of the doublet/triplet pattern for the ethyl fragment (if alkylated) or a singlet/doublet for the benzylic 
      
      
      
      -CH.
Thermodynamic Stability Assay (Determination of )

Objective: Determine the acidity of the benzylic proton to predict carbanion-mediated degradation.

  • Method: Spectrophotometric titration.

  • Solvent: Water/Acetonitrile (90:10) to ensure solubility while mimicking aqueous conditions.

  • Protocol:

    • Prepare 50

      
      M solution of the analyte.
      
    • Titrate with 0.1 M NaOH while monitoring UV-Vis absorbance (shift in

      
       indicates deprotonation).
      
    • Fit data to the Henderson-Hasselbalch equation.

Accelerated Stability Testing (Forced Degradation)

Objective: Establish kinetic degradation rates (


).
  • Conditions:

    • Acid: 0.1 M HCl, 60°C, 24h.

    • Base: 0.1 M NaOH, Room Temp, 4h (Rapid degradation expected).

    • Oxidative: 3%

      
      , Room Temp, 24h.
      
  • Analysis: HPLC-UV (254 nm) or LC-MS.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

Part 4: Data Presentation & Visualization[4]

Comparative Stability Table (Predicted Trends)
DerivativeElectronic Effect (

)
Benzylic Acidity (

)
Hydrolytic Stability (

)
Oxidative Stability
Benzyl Malononitrile Reference (H)~11.5HighModerate
2-F-Benzyl Inductive (-I) + Steric~11.0Highest (Steric Shield)High
4-F-Benzyl Inductive (-I)~10.8ModerateModerate
2-Cl-Benzyl (Dihydro-CS) Inductive (-I) + Steric~10.5HighHigh
4-OMe-Benzyl Resonance (+R)~12.0LowLowest (e- rich)
Degradation Pathways Diagram

DegradationPathways Figure 1: Primary Degradation Pathways of Fluorinated Benzyl Malononitriles Start Fluorinated Benzyl Malononitrile Carbanion Benzylic Carbanion (Reactive Intermediate) Start->Carbanion -H+ (Base/Physiological pH) Amide Mono-Amide Intermediate Start->Amide H2O / H+ or OH- (Nitrile Hydrolysis) Carbanion->Start +H+ OxidationProduct Peroxide/Alcohol Derivatives Carbanion->OxidationProduct O2 / Radical Process Acid Carboxylic Acid + Ammonia Amide->Acid H2O / Hydrolysis

Figure 1: The dual-threat degradation landscape. Note that fluorine substitution accelerates the formation of the carbanion (yellow) but may sterically hinder the nitrile hydrolysis path (green) if in the ortho-position.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_analysis Stability Profiling S1 Knoevenagel Condensation (Aldehyde + Malononitrile) S2 NaBH4 Reduction (Selective C=C reduction) S1->S2 S3 Purification (Recrystallization/Column) S2->S3 A1 Forced Degradation (Acid/Base/Oxidation) S3->A1 Control QC Check: 1H NMR Confirm no Benzylidene S3->Control A2 HPLC-MS Analysis A1->A2 A3 Kinetic Plotting (ln[C] vs Time) A2->A3 Control->S2 Fail (Incomplete Red.) Control->A1 Pass

Figure 2: Step-by-step workflow for synthesizing reference standards and conducting stability assays. The NMR control point is critical to ensure kinetic data reflects the benzyl, not benzylidene, species.

References

  • Kluchinsky, T. A., et al. (2002).[4] "Formation of 2-chlorobenzylidenemalononitrile (CS riot control agent) thermal degradation products at elevated temperatures." Journal of Chromatography A. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for general

    
     trends of malononitriles). Link
    
  • Brewster, K., et al. (1987). "The stability of 2-chlorobenzylidenemalononitrile (CS) and its metabolites." Xenobiotica. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity and stability)." Journal of Fluorine Chemistry. Link

Sources

Electronic effects of para-fluorine substitution on malononitrile acidity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the electronic modulation of malononitrile acidity via para-fluorine substitution, tailored for drug development applications.

Technical Guide for Medicinal Chemistry & Lead Optimization

Executive Summary

In bioisosteric design, arylmalononitriles (


) serve as lipophilic, metabolically stable surrogates for carboxylic acids. Their acidity (

) is a critical parameter governing binding affinity and membrane permeability.

This guide analyzes the specific impact of para-fluorine substitution on the acidity of phenylmalononitrile. Unlike other halogens, fluorine introduces a unique "tug-of-war" between strong inductive withdrawal (


) and resonance donation (

).
  • Net Effect: Marginal increase in acidity (

    
     to 
    
    
    
    units in DMSO).
  • Mechanism: The inductive effect dominates the benzylic carbanion stabilization, but is significantly dampened by ground-state resonance donation.

  • Utility: Fine-tuning electrostatic potential without altering steric bulk significantly (Van der Waals radius:

    
     vs. 
    
    
    
    ).

Theoretical Framework: The Fluorine Effect

Electronic Vectors

The acidity of arylmalononitriles depends on the stability of the resulting carbanion. The para-fluorine substituent influences this via two opposing vectors:

  • Inductive Withdrawal (

    
    ):  Fluorine (
    
    
    
    ) pulls electron density through the
    
    
    -framework, stabilizing the negative charge on the benzylic carbon.
  • Resonance Donation (

    
    ):  The lone pairs on fluorine can donate into the 
    
    
    
    -system. While less effective than oxygen or nitrogen due to the
    
    
    orbital mismatch with carbon, this effect destabilizes the carbanion relative to the inductive prediction.
Quantitative Analysis (Hammett Equation)

The shift in acidity can be predicted using the Hammett equation:


[1]
  • Reaction Constant (

    
    ):  For the ionization of phenylmalononitriles in DMSO, 
    
    
    
    is high (
    
    
    ), indicating high sensitivity to electronic effects.
  • Substituent Constant (

    
     vs 
    
    
    
    ):
    • 
       (standard): 
      
      
      
      (Net withdrawing, but weak).
    • 
       (for resonance-stabilized anions): 
      
      
      
      to
      
      
      .
    • Note: In benzylic carbanions, the repulsion between F lone pairs and the

      
      -system often renders the net effect slightly acidifying or neutral.
      

Table 1: Comparative Electronic Parameters

Substituent (para)

(Hammett)

(Inductive)

(Resonance)
Predicted Effect on Acidity
-H 0.000.000.00Baseline
-F +0.06 +0.52 -0.46 Weakly Acidifying
-Cl +0.23+0.47-0.24Moderately Acidifying
-NO

+0.78+0.63+0.15Strongly Acidifying
-OMe -0.27+0.25-0.52De-acidifying

Visualization of Electronic Effects[2]

The following diagram illustrates the opposing electronic vectors and the resulting stabilization logic.

ElectronicEffects F_atom Fluorine Atom (para-position) Induction Inductive Effect (-I) Stabilizes Anion F_atom->Induction High Electronegativity Resonance Resonance Effect (+R) Destabilizes Anion F_atom->Resonance Lone Pair Donation Carbanion Benzylic Carbanion [Ar-C(CN)2]- Induction->Carbanion Strong Stabilization Resonance->Carbanion Weak Destabilization Acidity Net Acidity Change (Marginal Increase) Carbanion->Acidity Sum of Vectors

Caption: Schematic of opposing inductive and resonance vectors of para-fluorine on carbanion stability.

Experimental Protocol

To validate the electronic effect, the specific derivative 2-(4-fluorophenyl)malononitrile must be synthesized and its


 measured against the unsubstituted control.
Synthesis: Knoevenagel Condensation & Reduction

Target: 2-(4-fluorophenyl)malononitrile CAS: 2826-22-4 (Benzylidene intermediate)


 Product
Step 1: Knoevenagel Condensation
  • Reagents: 4-Fluorobenzaldehyde (1.0 eq), Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

  • Procedure: Mix aldehyde and malononitrile in EtOH. Add 2-3 drops of piperidine. Stir at RT for 1-2 hours.

  • Observation: Rapid precipitation of the solid benzylidene intermediate (2-(4-fluorobenzylidene)malononitrile).

  • Purification: Filter, wash with cold EtOH, and recrystallize from EtOH.

Step 2: Selective Reduction

Note: The double bond must be reduced without affecting the nitrile groups.

  • Reagents: Benzylidene intermediate (1.0 eq), Sodium Borohydride (

    
    , 1.5 eq), Ethanol/THF (1:1).
    
  • Procedure: Dissolve intermediate in EtOH/THF. Cool to 0°C. Add

    
     portion-wise. Stir for 30 min, then warm to RT.
    
  • Quench: Acidify carefully with 1M HCl to pH 5. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

SynthesisWorkflow Aldehyde 4-Fluorobenzaldehyde Condensation Knoevenagel Condensation (Piperidine/EtOH) Aldehyde->Condensation Malono Malononitrile Malono->Condensation Intermediate Intermediate: 2-(4-fluorobenzylidene)malononitrile Condensation->Intermediate Precipitation Reduction Reduction (NaBH4, EtOH/THF) Intermediate->Reduction Product Target: 2-(4-fluorophenyl)malononitrile Reduction->Product Selective C=C Reduction

Caption: Two-step synthetic pathway from commercial reagents to the target arylmalononitrile.

Acidity Measurement (Titration in DMSO)

Due to the insolubility and


 range, aqueous titration is inaccurate. Use the Bordwell Method  (Potentiometric or Spectrophotometric in DMSO).
  • Solvent: Anhydrous DMSO.

  • Titrant: Potassium dimsyl (

    
    ) or standardized TBAOH in IPA.
    
  • Indicator: For spectrophotometric determination, use an overlapping indicator with a known

    
     close to 11 (e.g., 9-phenylfluorene, 
    
    
    
    is too high; use a substituted phenol or malononitrile standard).
  • Reference: Measure relative to unsubstituted phenylmalononitrile (

    
     in DMSO, estimated relative to malononitrile 11.1). Correction: Phenylmalononitrile is significantly more acidic than malononitrile. Expect values in the range of 3.0 - 5.0 .
    

Implications for Drug Design

  • Lipophilicity: Fluorination increases

    
     relative to the parent compound, improving membrane permeability.
    
  • Metabolic Stability: Para-fluorine blocks metabolic oxidation at the reactive para-position (a common clearance site), extending half-life (

    
    ).
    
  • Binding: The C-F bond introduces a dipole that can engage in orthogonal dipolar interactions with protein backbone amides.

References

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.

  • Hansch, C., Leo, A., & Taft, R. W. "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews 91.2 (1991): 165-195.

  • Freeman, F. "Properties and reactions of ylidenemalononitriles." Chemical Reviews 80.4 (1980): 329-350.

  • Schnyder, A., et al. "A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles." Synlett 2006.18 (2006): 3167-3168.

Sources

Strategic Scaffolds in Medicinal Chemistry: The (4-Fluorobenzyl)malononitrile Motif

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Nitrile Synergy

In the landscape of modern medicinal chemistry, the (4-fluorobenzyl)malononitrile scaffold represents a privileged structural motif that bridges the gap between reactive intermediates and stable pharmacophores. This guide analyzes the technical utility of this scaffold, driven by two synergistic molecular features:

  • The Malononitrile Headgroup (

    
    ):  A versatile "chameleon" functionality. In its unsaturated benzylidene form, it acts as a potent Michael acceptor (electrophile) capable of covalent modification of cysteine residues in enzymes. In its saturated benzyl form, it serves as a dense hydrogen-bond acceptor and a precursor for high-complexity heterocycles (pyridines, pyrimidines, chromenes).
    
  • The 4-Fluorobenzyl Tail: The fluorine atom at the para-position provides metabolic stability against P450 oxidation (blocking the primary site of hydroxylation) while modulating lipophilicity (

    
    ) to enhance membrane permeability without compromising steric fit [1].
    

This whitepaper details the synthesis, reactivity, and therapeutic applications of (4-fluorobenzyl)malononitrile derivatives, providing self-validating protocols for laboratory implementation.

Synthetic Architectures: Construction of the Core

The synthesis of (4-fluorobenzyl)malononitrile derivatives bifurcates into two distinct pathways: the formation of the unsaturated benzylidene (Michael acceptor) and the saturated benzyl (flexible scaffold).

Pathway A: The Knoevenagel Condensation (Accessing the Benzylidene)

The most direct route involves the condensation of 4-fluorobenzaldehyde with malononitrile. While classical methods use pyridine/piperidine, modern "green" protocols utilizing water as a solvent or organocatalysts like Ethylenediamine Diacetate (EDDA) offer higher atom economy and simplified workup [2].

Mechanism: The base deprotonates malononitrile (


), generating a carbanion that attacks the aldehyde carbonyl. Dehydration follows, yielding 2-(4-fluorobenzylidene)malononitrile .
Pathway B: Reductive Alkylation (Accessing the Benzyl)

To access the saturated 2-(4-fluorobenzyl)malononitrile , a two-step "one-pot" sequence is preferred over direct alkylation (which often leads to dialkylation byproducts).

  • Condensation: Formation of the benzylidene intermediate.

  • Selective Reduction: In situ reduction using Sodium Borohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ). This selectively reduces the alkene without affecting the nitrile groups or the aromatic fluorine [3].
Visualization of Synthetic Workflows

Synthesis_Pathways cluster_0 Pathway A: Unsaturated Warhead Aldehyde 4-Fluorobenzaldehyde Intermediate 2-(4-Fluorobenzylidene) malononitrile (Michael Acceptor) Aldehyde->Intermediate Knoevenagel Condensation (Cat: EDDA or Piperidine) Malono Malononitrile Malono->Intermediate Knoevenagel Condensation (Cat: EDDA or Piperidine) Product_Sat 2-(4-Fluorobenzyl) malononitrile (Saturated Scaffold) Intermediate->Product_Sat Reductive Step (NaBH4, EtOH) Heterocycle 2-Amino-4H-chromenes (Bioactive Heterocycle) Intermediate->Heterocycle Cyclization (+ Phenols/Naphthols)

Figure 1: Divergent synthetic pathways from the Knoevenagel intermediate. The pathway choice dictates whether the final product is a covalent inhibitor (Intermediate) or a heterocyclic precursor (Product).

Pharmacological Applications[2][3][4][5]

Anticancer Activity: The Tubulin & Kinase Connection

Derivatives of (4-fluorobenzyl)malononitrile have demonstrated potent cytotoxicity against multi-drug resistant (MDR) cancer lines (e.g., MCF-7/ADR).

  • Tubulin Destabilization: Analogous to colchicine, certain 4-fluoro-substituted benzotriazole-acrylonitrile derivatives (structurally related to the benzylidene motif) bind to the colchicine-binding site of tubulin, inhibiting polymerization and arresting the cell cycle at the G2/M phase [4].

  • Kinase Inhibition (Tyrphostins): The benzylidenemalononitrile core mimics the tyrosine substrate of receptor tyrosine kinases (RTKs). The electron-withdrawing nitrile groups and the 4-fluoro substitution enhance binding affinity to the ATP-binding pocket of EGFR and ErbB2, acting as ATP-competitive inhibitors [5].

Mechanism of Action: Covalent vs. Non-Covalent

The biological activity is dictated by the saturation of the


-bond:
FeatureBenzylidene Form (Unsaturated)Benzyl Form (Saturated)
Reactivity High (Michael Acceptor)Low (Stable)
Target Interaction Covalent: Reacts with nucleophilic Cysteine thiols in enzyme active sites.Non-Covalent: Hydrophobic interactions (F-benzyl) and H-bonding (CN group).
Key Application Irreversible Enzyme Inhibitors (e.g., Tyrphostins)Precursor for Heterocycles (Chromenes, Pyridines)
Toxicity Risk Higher (potential for off-target thiol depletion)Lower (metabolically stable)

Technical Protocols

Protocol 1: Green Synthesis of 2-(4-Fluorobenzylidene)malononitrile

Rationale: This protocol utilizes water as a solvent to drive the reaction via the hydrophobic effect, eliminating the need for volatile organic solvents.

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Malononitrile (10 mmol)

  • Ethylenediamine Diacetate (EDDA) (10 mol% catalyst) [2][1]

  • Deionized Water (20 mL)

Procedure:

  • Charge: In a 50 mL round-bottom flask, combine 4-fluorobenzaldehyde and malononitrile in water.

  • Catalysis: Add EDDA (approx. 180 mg).

  • Reaction: Stir vigorously at room temperature for 30–60 minutes. The reaction is heterogeneous; the product will precipitate out.

  • Monitoring: Monitor via TLC (20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold water (

    
     mL) to remove the catalyst. Recrystallize from Ethanol/Water (9:1) if necessary.
    
  • Validation:

    • Yield: Expect >90%.

    • Melting Point: Verify against literature (approx. 135–137°C for related analogs [4]).

Protocol 2: Reductive Alkylation to 2-(4-Fluorobenzyl)malononitrile

Rationale: A one-pot reduction avoids the isolation of the potentially irritating benzylidene intermediate.

Reagents:

  • Crude 2-(4-fluorobenzylidene)malononitrile (from Protocol 1)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve the benzylidene intermediate in Ethanol (10 mL/g) at

    
    .
    
  • Reduction: Slowly add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Stirring: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Quench: Carefully acidify with 1M HCl to pH 5 to destroy excess hydride.

  • Extraction: Evaporate ethanol, dilute with water, and extract with Dichloromethane (DCM).

  • Drying: Dry organic layer over

    
     and concentrate.
    
  • Result: A colorless or pale yellow oil/low-melting solid.

Advanced Derivatization: Heterocycle Formation

The true power of the (4-fluorobenzyl)malononitrile scaffold lies in its ability to undergo multicomponent reactions (MCRs) to form complex heterocycles.

The Chromene Pathway: Reacting 2-(4-fluorobenzylidene)malononitrile with phenols (e.g., resorcinol or naphthol) in the presence of a base yields 2-amino-4-(4-fluorophenyl)-4H-chromene-3-carbonitriles . These compounds are highly valued for their Bcl-2 inhibitory activity (apoptosis induction) [6].

Heterocycle_Formation Intermediate 2-(4-Fluorobenzylidene) malononitrile Transition Michael Addition -> Cyclization Intermediate->Transition Reagent + Resorcinol / Naphthol (Base Catalyzed) Reagent->Transition Product 2-Amino-4-(4-fluorophenyl)- 4H-chromene-3-carbonitrile Transition->Product Intramolecular O-attack

Figure 2: Conversion of the benzylidene scaffold into the bioactive chromene pharmacophore.

References

  • PubChem. (2025).[2] 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2.[2][3] National Library of Medicine. [Link]

  • Bua, S., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Gazit, A., et al. (1991). Tyrphostins. II.[4] Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases.[4] Journal of Medicinal Chemistry.

  • Trivedi, D. R., et al. (2012). Condensation of malononitrile with salicylaldehydes and o-aminobenzaldehydes revisited: solvent and catalyst free synthesis of 4H-chromenes. RSC Advances. [Link]

Sources

A Tale of Two Nitriles: An In-Depth Technical Guide to (4-Fluorobenzyl)malononitrile and (4-Fluorobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

For the Discerning Researcher: A Comprehensive Analysis of Structure, Synthesis, and Spectroscopic Differentiation

In the intricate world of organic synthesis and drug development, seemingly minor structural variations can lead to profound differences in chemical reactivity and biological activity. This guide provides a detailed technical exploration of two closely related yet distinct compounds: (4-Fluorobenzyl)malononitrile and (4-Fluorobenzylidene)malononitrile. While their names differ by only a few letters, the presence of a single versus a double bond at the benzylic position fundamentally alters their chemical nature. This document, intended for researchers, scientists, and professionals in drug development, will dissect these differences, offering a clear understanding of their synthesis, reactivity, and spectroscopic signatures.

Unveiling the Structural Nuances: A Tale of Saturation vs. Unsaturation

The core difference between (4-Fluorobenzyl)malononitrile and (4-Fluorobenzylidene)malononitrile lies in the nature of the carbon-carbon bond connecting the 4-fluorophenyl ring to the malononitrile moiety.

(4-Fluorobenzylidene)malononitrile , an α,β-unsaturated nitrile, features a double bond in this position. This conjugation between the aromatic ring and the dicyanovinyl group creates a planar, rigid structure and significantly influences its electronic properties and reactivity. Its systematic IUPAC name is 2-[(4-fluorophenyl)methylidene]propanedinitrile and its CAS number is 2826-22-4.[1][2]

Feature(4-Fluorobenzyl)malononitrile(4-Fluorobenzylidene)malononitrile
IUPAC Name 2-(4-fluorobenzyl)propanedinitrile2-[(4-fluorophenyl)methylidene]propanedinitrile
CAS Number Not readily available2826-22-4[1][3]
Key Structural Feature Single bond at the benzylic positionDouble bond at the benzylic position (conjugated system)
Molecular Formula C₁₀H₇FN₂C₁₀H₅FN₂[1]
Molecular Weight 174.18 g/mol 172.16 g/mol [1]

Divergent Synthetic Pathways: Knoevenagel Condensation vs. Reduction or Alkylation

The distinct structures of these two compounds necessitate different synthetic strategies.

The Knoevenagel Condensation: A Gateway to (4-Fluorobenzylidene)malononitrile

The synthesis of (4-Fluorobenzylidene)malononitrile is classically achieved through the Knoevenagel condensation . This well-established reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, 4-fluorobenzaldehyde.[4] The reaction proceeds via a carbanion intermediate and subsequent dehydration to yield the thermodynamically stable α,β-unsaturated product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Malononitrile Malononitrile Carbanion Malononitrile Carbanion Malononitrile->Carbanion Base Aldol_Adduct Aldol Adduct Carbanion->Aldol_Adduct Nucleophilic Attack on 4-Fluorobenzaldehyde Product (4-Fluorobenzylidene)malononitrile Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Knoevenagel condensation for (4-Fluorobenzylidene)malononitrile synthesis.

Experimental Protocol: Synthesis of (4-Fluorobenzylidene)malononitrile

  • Reactant Preparation: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent such as ethanol or a water-glycerol mixture.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a cold solvent (e.g., water or ethanol), and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Crafting the Saturated Analogue: (4-Fluorobenzyl)malononitrile

The synthesis of (4-Fluorobenzyl)malononitrile can be approached through two primary routes: the reduction of the corresponding benzylidene derivative or the direct alkylation of malononitrile.

A common and efficient method to obtain the saturated benzyl derivative is through the selective reduction of the carbon-carbon double bond of the pre-formed (4-Fluorobenzylidene)malononitrile. This can be achieved using various reducing agents. A one-pot reductive alkylation procedure starting from the aldehyde and malononitrile is a particularly elegant approach.[5]

Reduction Start (4-Fluorobenzylidene)malononitrile Product (4-Fluorobenzyl)malononitrile Start->Product Reducing Agent (e.g., NaBH₄, Catalytic Hydrogenation)

Caption: Synthesis of (4-Fluorobenzyl)malononitrile via reduction.

Experimental Protocol: One-Pot Reductive Alkylation [5]

  • Knoevenagel Condensation (in situ): In a suitable solvent like ethanol, mix 4-fluorobenzaldehyde (1.0 eq) and malononitrile (1.0 eq). A catalytic amount of water can be added to facilitate the condensation.

  • Reduction: After a brief period to allow for the formation of the benzylidene intermediate (monitored by TLC), carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions.

  • Quenching and Work-up: Once the reduction is complete, the reaction is quenched, typically with a dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

An alternative route involves the direct alkylation of malononitrile with a suitable 4-fluorobenzyl electrophile, such as 4-fluorobenzyl bromide. This reaction requires a base to deprotonate the acidic methylene protons of malononitrile, generating a nucleophilic carbanion that subsequently attacks the electrophilic benzyl halide.

Experimental Protocol: Alkylation of Malononitrile

  • Base and Malononitrile: In an appropriate solvent (e.g., DMF, acetone), treat malononitrile (1.0 eq) with a suitable base (e.g., potassium carbonate, sodium hydride) to generate the malononitrile anion.

  • Electrophile Addition: Slowly add 4-fluorobenzyl bromide (1.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).

  • Work-up and Purification: The reaction is worked up by quenching with water and extracting the product into an organic solvent. The crude product is then purified by column chromatography.

Decoding the Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between (4-Fluorobenzyl)malononitrile and (4-Fluorobenzylidene)malononitrile are clearly reflected in their spectroscopic data, particularly in their NMR and IR spectra.

¹H NMR Spectroscopy: The Telltale Signals
  • (4-Fluorobenzylidene)malononitrile: The most characteristic signal is a singlet for the vinylic proton (=CH-), which typically appears in the downfield region around 7.5-8.5 ppm . The aromatic protons will show a complex multiplet pattern in the aromatic region (around 7.0-8.0 ppm).

  • (4-Fluorobenzyl)malononitrile: In contrast, the saturated analogue will exhibit a benzylic methylene group (-CH₂-) signal, which will appear as a doublet coupled to the adjacent methine proton, typically in the range of 3.0-3.5 ppm . The methine proton (-CH(CN)₂) will appear as a triplet, coupled to the benzylic methylene protons, usually between 4.0-4.5 ppm . The aromatic protons will be observed in the typical aromatic region.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton
  • (4-Fluorobenzylidene)malononitrile: The presence of the C=C double bond is evident. The benzylic carbon involved in the double bond will have a chemical shift in the sp² region, typically between 140-160 ppm . The carbon of the dicyanovinyl group attached to the phenyl ring will also be in the sp² region. The two nitrile carbons will appear around 110-120 ppm .

  • (4-Fluorobenzyl)malononitrile: The benzylic carbon is now an sp³ hybridized carbon, and its signal will shift significantly upfield to around 30-40 ppm . The methine carbon will also be in the sp³ region, typically around 25-35 ppm . The nitrile carbons will have similar chemical shifts to the benzylidene analogue.

Infrared (IR) Spectroscopy: Vibrational Clues
  • (4-Fluorobenzylidene)malononitrile: The IR spectrum will show a characteristic C≡N stretching vibration around 2220-2230 cm⁻¹ . The C=C double bond stretch will appear in the region of 1600-1650 cm⁻¹ . The C-H stretch of the vinylic proton is often observed around 3030-3080 cm⁻¹ .

  • (4-Fluorobenzyl)malononitrile: The C≡N stretch will be at a similar position, around 2240-2250 cm⁻¹ . The most significant difference will be the absence of the C=C stretch and the presence of C-H stretching vibrations for the sp³ hybridized carbons of the benzyl and methine groups, typically in the range of 2850-3000 cm⁻¹ .

Spectroscopic Data(4-Fluorobenzyl)malononitrile (Expected)(4-Fluorobenzylidene)malononitrile (Reported)
¹H NMR (δ, ppm) ~3.2 (d, 2H, -CH₂-), ~4.2 (t, 1H, -CH(CN)₂), 7.0-7.4 (m, 4H, Ar-H)~7.7 (s, 1H, =CH-), 7.2-8.0 (m, 4H, Ar-H)[6]
¹³C NMR (δ, ppm) ~35 (-CH₂-), ~30 (-CH(CN)₂), ~115 (CN), 115-135 (Ar-C)~82 (>C=(CN)₂), ~113 (CN), 117-166 (Ar-C and =CH-)[6]
IR (cm⁻¹) ~2245 (C≡N), 2850-3000 (C-H, sp³)~2225 (C≡N), ~1600 (C=C), ~3050 (C-H, sp²)

Reactivity: The Impact of the Double Bond

The presence of the conjugated double bond in (4-Fluorobenzylidene)malononitrile makes it a versatile building block in organic synthesis, particularly as a Michael acceptor. The electron-withdrawing nature of the two nitrile groups polarizes the double bond, making the β-carbon susceptible to nucleophilic attack. This reactivity is absent in the saturated (4-Fluorobenzyl)malononitrile.

Michael_Addition Reactant (4-Fluorobenzylidene)malononitrile Product Michael Adduct Reactant->Product Michael Addition Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Caption: Michael addition reactivity of (4-Fluorobenzylidene)malononitrile.

(4-Fluorobenzyl)malononitrile, lacking this electrophilic double bond, primarily undergoes reactions typical of a compound with an active methylene group, such as further alkylation at the methine position under basic conditions.

Conclusion: A Guide for Informed Synthesis and Application

References

  • LookChem. (n.d.). Cas 2826-22-4, 2-(4-FLUOROBENZYLIDENE)-MALONONITRILE. Retrieved from [Link]

  • El-Agrody, A. M., Al-Omar, M. A., Amr, A. E. G., Ng, S. W., & Tiekink, E. R. T. (2013). 2-(4-Fluoro-benzyl-idene)propane-dinitrile: monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o515. [Link]

  • PubChem. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Sammelson, R. E., Tayyari, F., Wood, D. E., & Fanwick, P. E. (2008). Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285. [Link]

Sources

Technical Guide: Potential Biological Activity of (4-Fluorobenzyl)malononitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the (4-Fluorobenzyl)malononitrile scaffold, a critical intermediate and pharmacophore in medicinal chemistry. While often overshadowed by its unsaturated precursor (the benzylidene derivative, a known Michael acceptor), the saturated (4-fluorobenzyl)malononitrile moiety serves as a versatile "hub" for synthesizing bioactive heterocycles, specifically aminopyrazoles and pyrimidines . Furthermore, recent kinetic studies suggest its potential as a hydrogen-atom donor in oxidative stress models. This guide covers synthesis, structural properties, biological mechanisms, and experimental protocols for researchers in drug discovery.

Chemical Identity & Structural Properties[1]

The molecule of interest is 2-(4-fluorobenzyl)malononitrile .[1] It is distinct from its unsaturated analog, 2-(4-fluorobenzylidene)malononitrile (a Knoevenagel condensation product), by the presence of a saturated methylene (


) linker between the phenyl ring and the dicyanomethyl group.
PropertyDescriptionImpact on Bioactivity
Structure 4-F-Ph-CH₂-CH(CN)₂Flexible linker allows rotation; fits into deep hydrophobic pockets.
Fluorine Substitution Para-position (C4)Bioisostere of Hydrogen: Increases lipophilicity (LogP) and metabolic stability by blocking P450-mediated para-hydroxylation.
Dicyanomethyl Group -CH(CN)₂Acidic Proton: The proton on the central carbon is acidic (pKa ~11), allowing it to act as a weak acid or nucleophile in cyclization reactions.
Redox Potential H-DonorActs as a weak hydrogen donor in radical scavenging (H-atom transfer).

Synthesis & Reaction Pathways[2][3][4][5][6]

The synthesis of (4-fluorobenzyl)malononitrile is typically a two-step process:

  • Knoevenagel Condensation: Reaction of 4-fluorobenzaldehyde with malononitrile to form the benzylidene intermediate.

  • Selective Reduction: Reduction of the alkene to the alkane using sodium borohydride (

    
    ) or catalytic hydrogenation.
    
Visualization: Synthetic Pathway

SynthesisPathway Aldehyde 4-Fluorobenzaldehyde Benzylidene Intermediate: (4-Fluorobenzylidene)malononitrile (Michael Acceptor) Aldehyde->Benzylidene Knoevenagel Condensation (Cat: Piperidine, EtOH) Malo Malononitrile Malo->Benzylidene Knoevenagel Condensation (Cat: Piperidine, EtOH) Benzyl Target Scaffold: (4-Fluorobenzyl)malononitrile Benzylidene->Benzyl Selective Reduction (NaBH4, EtOH) Pyrazole Derivative: 3,5-Diamino-4-(4-fluorobenzyl)pyrazole Benzyl->Pyrazole Heterocyclization (Hydrazine Hydrate)

Caption: Stepwise synthesis from aldehyde precursors to the saturated benzyl scaffold and subsequent heterocyclization.

Biological Mechanisms & Therapeutic Potential[1][3]

The "Scaffold" vs. The "Warhead"

It is critical to distinguish the biological activity of the saturated scaffold from the unsaturated precursor:

  • Unsaturated (Benzylidene): Acts as a Michael Acceptor .[2] It covalently binds to cysteine residues in enzymes (e.g., EGFR, Tyrosinase). It is cytotoxic and often used as a "warhead" in covalent inhibitors (Tyrphostin analogs).

  • Saturated (Benzyl - Current Topic): Lacks the Michael acceptor reactivity. Its biological activity arises from:

    • Precursor to Bioactive Heterocycles: It is the primary building block for 3,5-diamino-4-benzylpyrazoles , which are potent CDK (Cyclin-dependent kinase) inhibitors and antifungal agents.

    • Hydrogen Atom Transfer (HAT): Recent physical organic chemistry studies indicate that benzylmalononitriles can act as dihydrogen donors, neutralizing free radicals (e.g., DPPH) via H-atom transfer, albeit with moderate efficiency compared to barbiturates.

    • Mitochondrial Uncoupling: Malononitrile derivatives with lipophilic tails (like the 4-fluorobenzyl group) can act as weak protonophores, potentially uncoupling oxidative phosphorylation, leading to mild metabolic modulation.

Divergent Synthesis of Bioactive Agents

The (4-fluorobenzyl)malononitrile scaffold is a "privileged structure" for generating diversity.

BioactivityHub Center (4-Fluorobenzyl)malononitrile Target1 Aminopyrazoles (CDK Inhibitors / Antifungal) Center->Target1 + Hydrazine Target2 Pyrimidines (Anticancer / Antifolate) Center->Target2 + Urea/Thiourea Target3 2-Aminopyridines (Prion Disease Therapeutics) Center->Target3 + Enones Target4 Radical Scavenging (Antioxidant Activity) Center->Target4 H-Atom Transfer

Caption: The scaffold acts as a central hub for synthesizing diverse pharmacological classes.

Experimental Protocols

Protocol A: Synthesis of 2-(4-Fluorobenzyl)malononitrile

Objective: To synthesize the saturated scaffold from commercially available precursors.

  • Condensation:

    • Mix 4-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in Ethanol (20 mL).

    • Add 3 drops of piperidine (catalyst).

    • Stir at room temperature for 1 hour. A solid precipitate (the benzylidene) will form.[3]

    • Filter and wash with cold ethanol.

  • Reduction:

    • Dissolve the benzylidene intermediate (5 mmol) in Ethanol (15 mL).

    • Slowly add Sodium Borohydride (

      
      , 10 mmol) at 0°C.
      
    • Stir for 2 hours, allowing the mixture to reach room temperature.

    • Quench: Add dilute HCl dropwise to destroy excess hydride and neutralize the solution.

    • Extraction: Extract with Ethyl Acetate (3x). Dry organic layer over

      
      .
      
    • Purification: Recrystallize from ethanol/water.

    • Validation: Confirm loss of alkene proton signal in

      
      -NMR (approx. 7.8 ppm) and appearance of 
      
      
      
      -CH doublet/triplet pattern.
Protocol B: Evaluation of Radical Scavenging Activity (HAT)

Objective: To assess the H-donor capability of the scaffold.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in acetonitrile.

  • Assay:

    • Mix 2 mL of DPPH solution with 2 mL of the test compound (various concentrations: 10-100

      
      ).
      
    • Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm.

  • Calculation:

    
    .
    
  • Control: Use Ascorbic acid as a positive control.

Safety & Toxicology

  • Cyanide Release Potential: While the nitrile groups are generally stable, metabolic oxidation can theoretically release cyanide ions. However, the presence of the 4-Fluoro group blocks para-oxidation, potentially shunting metabolism toward safer pathways.

  • Irritation: Malononitrile derivatives are known skin and eye irritants. Handle with gloves and in a fume hood.

  • Comparison: Significantly less toxic and irritating than the benzylidene precursor (which is chemically related to CS gas/tear gas).

References

  • Dunham, J. C., et al. (2006). "Sodium Borohydride as the Only Reagent for the Efficient Reductive Alkylation of Malononitrile."[4] Synthesis. Link

  • Fu, Y. H., et al. (2022).[5] "Kinetic Studies of Hantzsch Ester and Dihydrogen Donors Releasing Two Hydrogen Atoms in Acetonitrile." ACS Omega. Link

  • Vaquero, J. J., et al. (1987). "The Reactions of Benzylmalononitriles with Hydrazine and Hydroxylamine: Synthesis of Pyrazoles." Journal of Heterocyclic Chemistry. Link

  • Kolb, D., et al. (2021).[6] "Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light." ChemCatChem. Link

  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry. Link

Sources

Methodological & Application

Protocol for the synthesis of (4-Fluorobenzyl)malononitrile from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of (4-Fluorobenzyl)malononitrile

Abstract

This application note details a robust, two-stage protocol for the synthesis of (4-fluorobenzyl)malononitrile starting from 4-fluorobenzaldehyde . While often confused in nomenclature, the target molecule (an alkane) requires the reduction of the intermediate 2-(4-fluorobenzylidene)malononitrile (an alkene). This guide covers the initial Knoevenagel condensation followed by a selective borohydride reduction. The protocol emphasizes green chemistry principles (aqueous/ethanol solvents), scalability, and safety regarding nitrile handling.

Scientific Foundation & Reaction Strategy

The synthesis proceeds via two distinct chemical transformations:[1][2][3]

  • Knoevenagel Condensation: The nucleophilic addition of malononitrile to 4-fluorobenzaldehyde to form the

    
    -unsaturated nitrile (the benzylidene intermediate).
    
  • Selective 1,4-Reduction: The saturation of the alkene bond using sodium borohydride (NaBH

    
    ) to yield the final benzyl derivative.
    
Reaction Mechanism

The Knoevenagel condensation is base-catalyzed. The base deprotonates the malononitrile (


), creating a resonance-stabilized carbanion. This nucleophile attacks the carbonyl carbon of the aldehyde. Subsequent dehydration (loss of water) drives the equilibrium toward the stable conjugated alkene.

The second phase involves a hydride transfer from the borohydride anion to the electron-deficient


-carbon of the alkene, followed by protonation.

ReactionMechanism Start 4-Fluorobenzaldehyde + Malononitrile Inter1 Enolate Intermediate Start->Inter1 Deprotonation Base Catalyst (Piperidine) Base->Inter1 Catalysis Inter2 Aldol Adduct (Alcohol) Inter1->Inter2 Nucleophilic Attack Product1 INTERMEDIATE: 2-(4-Fluorobenzylidene) malononitrile Inter2->Product1 - H2O (Elimination) Final TARGET: (4-Fluorobenzyl) malononitrile Product1->Final Hydride Reduction (Saturation) Reductant NaBH4 / EtOH

Caption: Mechanistic pathway from aldehyde starting material to reduced benzyl target.

Experimental Protocol

Phase 1: Synthesis of the Intermediate (Benzylidene)

Target: 2-(4-Fluorobenzylidene)malononitrile

Reagents:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Ethanol (95% or absolute)

  • Piperidine (Catalytic, 0.05 eq) or

    
    -Alanine (Green alternative)
    

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol, 1.24 g) in Ethanol (15 mL).

  • Addition: Add Malononitrile (11 mmol, 0.73 g). Stir until fully dissolved.

  • Catalysis: Add Piperidine (3-4 drops).

    • Observation: The reaction is exothermic. A precipitate often begins to form within 5-10 minutes as the product is less soluble than the reactants.

  • Reaction: Stir at room temperature for 1–2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (

      
      ) should disappear.
      
  • Work-up: Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove excess base and malononitrile.

  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Expected Yield: 85–95%

    • Appearance: White to pale yellow crystalline solid.

Phase 2: Reduction to the Target (Benzyl)

Target: (4-Fluorobenzyl)malononitrile

Reagents:

  • Intermediate from Phase 1 (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.5 eq)
    
  • Ethanol (Solvent)[4]

  • 1M HCl (Quenching)

Step-by-Step Procedure:

  • Dissolution: Dissolve the Benzylidene intermediate (5 mmol, ~0.86 g) in Ethanol (20 mL). If solubility is poor, add a small amount of THF or warm slightly, then cool back to room temperature.

  • Reduction: Slowly add NaBH

    
      (7.5 mmol, 0.28 g) in small portions over 10 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure good ventilation.

  • Stirring: Stir at room temperature for 30–60 minutes. The yellow color of the conjugated alkene should fade to colorless.

  • Quenching: Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6). This destroys excess borohydride.[4]

  • Extraction: Evaporate the bulk ethanol under reduced pressure. Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organics over anhydrous

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Characterization & Data Analysis

Spectroscopic Validation

The conversion is most easily tracked by Proton NMR (


H NMR).
FeatureIntermediate (Benzylidene)Target (Benzyl)
Structure Ar–CH=C(CN)

Ar–CH

–CH(CN)

Alkene Proton Singlet

7.7–8.0 ppm
Absent
Alkyl Protons AbsentDoublet (

3.2) & Triplet (

3.9)*
Appearance Yellowish Crystalline SolidWhite Solid / Colorless Oil

*Note: Shifts are approximate and solvent-dependent (CDCl


). The benzyl product shows an ABX or A2X system depending on resolution.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete precipitationCool to 0°C longer; add water to force precipitation (Knoevenagel products are hydrophobic).
Oily Product (Phase 1) Impure reactantsRecrystallize from hot ethanol. Ensure aldehyde is not oxidized to acid before starting.
Incomplete Reduction Old NaBHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Borohydride decomposes with moisture. Use fresh reagent or increase equivalents to 2.0.
"Cherry" Red Color Base impurityResidual piperidine can cause color changes. Wash thoroughly with dilute acid during workup.

Workflow Visualization

Workflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Reduction Step1 Mix Aldehyde + Malononitrile in Ethanol Step2 Add Piperidine Cat. (Exothermic) Step1->Step2 Step3 Stir 1-2h @ RT (Precipitate forms) Step2->Step3 Step4 Filter & Wash (Cold EtOH/H2O) Step3->Step4 Step5 Dissolve Solid in EtOH Step4->Step5 Isolated Intermediate Step6 Add NaBH4 slowly (Gas Evolution) Step5->Step6 Step7 Quench with HCl Extract w/ EtOAc Step6->Step7 Step8 Evaporate & Dry Step7->Step8 Final (4-Fluorobenzyl)malononitrile Step8->Final Pure Product

Caption: Operational workflow for the two-step synthesis.

Safety & Handling (Critical)

  • Malononitrile Toxicity: Malononitrile is highly toxic (Oral LD50 rat ~14 mg/kg) and can metabolize to release cyanide in vivo.

    • Protocol: Handle only in a fume hood. Wear double nitrile gloves.

    • Waste: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide/nitrile before disposal, if required by local regulations.

  • CS Gas Analog: The intermediate (benzylidene) is structurally related to CS gas (tear gas). It is a potent lachrymator and skin irritant.

    • Control: Avoid dust formation. If solid spills, wipe with a wet paper towel (do not sweep dry).

  • Sodium Borohydride: Flammable solid; releases hydrogen gas upon contact with acid or water. Keep away from ignition sources.

References

  • Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[5] Link

  • Tayyari, F., et al. (2008).[6] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(2), 279-285. Link

  • PubChem. (2023). 2-(4-Fluorobenzylidene)malononitrile Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: Malononitrile. Link

Sources

Application and Protocol for the Selective Reduction of (4-fluorobenzylidene)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (4-fluorobenzyl)malononitrile in Medicinal Chemistry

(4-fluorobenzyl)malononitrile serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The selective reduction of its precursor, (4-fluorobenzylidene)malononitrile, is a pivotal transformation that requires a nuanced understanding of reductive chemistry to avoid the undesired reduction of the nitrile functionalities. The presence of the electron-withdrawing nitrile groups activates the carbon-carbon double bond towards reduction, making this a challenging yet essential process in the development of novel therapeutics. This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective reduction of (4-fluorobenzylidene)malononitrile, offering a selection of robust protocols and the scientific rationale behind them. The fluorinated benzylmalononitrile scaffold is of particular interest due to the advantageous properties often conferred by fluorine in drug candidates, such as enhanced metabolic stability and binding affinity.[1]

Strategic Approaches to Selective Reduction

The primary challenge in the reduction of (4-fluorobenzylidene)malononitrile lies in the chemoselective saturation of the C=C double bond while preserving the two nitrile groups. Several methodologies can achieve this transformation with high fidelity. The choice of method will often depend on the available laboratory equipment, desired scale, and tolerance for specific reagents. This guide will focus on three primary, reliable methods:

  • Sodium Borohydride Mediated Reduction: A classic and accessible method utilizing a common laboratory hydride donor.

  • Hantzsch Ester Mediated Photocatalytic Reduction: A modern, mild approach leveraging the power of photoredox catalysis.

  • Diimide Reduction: An effective and chemoselective method that relies on the in-situ generation of a transient reducing agent.

Method 1: Sodium Borohydride Mediated Reduction

Sodium borohydride (NaBH₄) is a cost-effective and versatile reducing agent. While it is primarily known for the reduction of aldehydes and ketones, it can also effectively reduce activated carbon-carbon double bonds, such as the one present in (4-fluorobenzylidene)malononitrile.[2][3] The malononitrile moiety strongly polarizes the double bond, making it susceptible to hydride attack.

Mechanistic Rationale

The reduction proceeds via a conjugate addition (or Michael addition) of a hydride ion from the borohydride to the β-carbon of the α,β-unsaturated system. The resulting enolate intermediate is then protonated by the solvent (typically an alcohol) to yield the saturated product. The nitrile groups are generally unreactive towards NaBH₄ under these conditions.[4]

cluster_0 Sodium Borohydride Reduction Start (4-fluorobenzylidene)malononitrile Reagent NaBH4 in Ethanol Start->Reagent Process Conjugate Hydride Addition Reagent->Process Intermediate Enolate Intermediate Process->Intermediate Quench Protonation (from solvent) Intermediate->Quench Product (4-fluorobenzyl)malononitrile Quench->Product

Caption: Workflow for NaBH₄ Reduction.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (4-fluorobenzylidene)malononitrile (1.0 eq).

  • Solvent Addition: Add ethanol (or methanol) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, slowly add water to quench the excess NaBH₄.

  • Work-up:

    • Acidify the mixture to pH ~5-6 with dilute HCl (e.g., 1 M).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Hantzsch Ester Mediated Photocatalytic Reduction

This method represents a milder and more modern approach, utilizing a Hantzsch ester as the hydrogen donor in the presence of a photocatalyst and visible light.[5][6] This protocol is particularly advantageous for its operational simplicity and high functional group tolerance.[7]

Mechanistic Rationale

The reaction is initiated by the excitation of a photocatalyst (e.g., an iridium or organic dye-based catalyst) with visible light. The excited photocatalyst is then reductively quenched by the Hantzsch ester to form a Hantzsch ester radical cation.[5] This radical cation acts as a potent hydrogen atom transfer (HAT) agent, delivering a hydrogen atom to the electron-deficient alkene of the (4-fluorobenzylidene)malononitrile. The resulting benzylic radical is then reduced by the reduced form of the photocatalyst and subsequently protonated to yield the final product.

cluster_1 Photocatalytic Reduction Workflow Start Mix Substrate, Hantzsch Ester, & Photocatalyst Process Irradiate with Visible Light Start->Process Monitoring Monitor by TLC/LC-MS Process->Monitoring End Solvent Removal & Purification Monitoring->End

Caption: Photocatalytic Reduction Workflow.

Experimental Protocol
  • Reaction Setup: In a reaction vial equipped with a magnetic stir bar, combine (4-fluorobenzylidene)malononitrile (1.0 eq), Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 1.5 eq), and a suitable photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).

  • Solvent Addition: Add a degassed solvent (e.g., acetonitrile or DMF) to dissolve the components.

  • Degassing: Seal the vial and degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Irradiation: Place the reaction vial in front of a visible light source (e.g., a blue LED lamp) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired product.

Method 3: Diimide Reduction

Diimide (N₂H₂) is a highly selective reducing agent for non-polar double and triple bonds. It is generated in situ, and its transient nature contributes to its high chemoselectivity, leaving polar functional groups like nitriles untouched.[8][9]

Mechanistic Rationale

Diimide is typically generated from the oxidation of hydrazine or the decomposition of an azodicarboxylate derivative.[8] The reduction occurs via a concerted, suprafacial (syn) addition of two hydrogen atoms from the cis-isomer of diimide to the C=C double bond through a six-membered cyclic transition state. The byproducts are nitrogen gas and hydrazine, which simplifies the purification process.[9]

Experimental Protocol (using 2-nitrobenzenesulfonylhydrazide)

This protocol is adapted from a procedure for diimide reduction on solid-supported substrates, which is also effective in solution.[10]

  • Reaction Setup: To a round-bottom flask with a magnetic stir bar, add (4-fluorobenzylidene)malononitrile (1.0 eq) and dissolve it in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 2-nitrobenzenesulfonylhydrazide (NBSH, 2.0-3.0 eq).

  • Base Addition: Slowly add triethylamine (TEA, 2.0-3.0 eq) to the mixture. The solution may turn colored as diimide is generated.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Washing: Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess triethylamine, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Methods

MethodKey Reagent(s)Typical YieldReaction ConditionsAdvantagesDisadvantages
Sodium Borohydride NaBH₄Good to Excellent0 °C to RTInexpensive, readily available reagents.Potential for over-reduction with prolonged reaction times or higher temperatures.
Photocatalytic Hantzsch Ester, PhotocatalystExcellentRoom Temperature, Visible LightVery mild conditions, high selectivity.Requires a photocatalyst (can be expensive), need for a light source.
Diimide Hydrazine derivative, BaseGood to ExcellentRoom TemperatureHigh chemoselectivity, simple byproducts.Hydrazine derivatives can be toxic.

Troubleshooting

  • Incomplete Reaction:

    • NaBH₄ Method: Ensure the NaBH₄ is fresh and has been stored properly. Consider adding it in smaller portions or increasing the equivalents.

    • Photocatalytic Method: Check the light source intensity. Ensure the solvent was properly degassed as oxygen can quench the excited state of the photocatalyst.

    • Diimide Method: Ensure the base is added slowly and the reagents are of good quality.

  • Formation of Byproducts:

    • Over-reduction of nitrile groups is unlikely with these methods but could occur under harsh conditions (e.g., high temperatures with NaBH₄). If observed, reduce the reaction temperature and time.

    • Polymerization of the starting material can occur, especially under basic conditions. Ensure prompt work-up after the reaction is complete.

Conclusion

The selective reduction of (4-fluorobenzylidene)malononitrile to (4-fluorobenzyl)malononitrile is a critical transformation that can be achieved with high efficiency and selectivity using several methods. The choice between sodium borohydride, photocatalytic reduction with a Hantzsch ester, or diimide reduction will depend on the specific needs and resources of the laboratory. Each method presented here offers a reliable pathway to this valuable synthetic intermediate, empowering further research and development in medicinal chemistry.

References

  • Larionova, N. A., Ondozabal, J. M., & Cambeiro, X. C. (2021). Reduction of Electron‐Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer. Advanced Synthesis & Catalysis, 363(2), 558–564. [Link]

  • Zhang, W., et al. (2024). Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles: An Access to Chiral 2-Benzocyclic Acetonitriles and Ramelteon. Organic Letters. [Link]

  • G-J. Ho, et al. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition, 53(33), 8720-8724. [Link]

  • G-J. Ho, et al. (2014). Asymmetric hydrogenation of α,β-unsaturated nitriles with base-activated iridium N,P ligand complexes. Angewandte Chemie International Edition, 53(33), 8720-8724. [Link]

  • Larionova, N. A., Ondozabal, J. M., & Cambeiro, X. C. (2020). Reduction of Electron‐Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Reductions with diimide. Wikipedia. [Link]

  • Nicolaou, K. C., et al. (2005). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Organic Letters, 7(26), 5761–5764. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Pastro, D. J. (2004). Reduction with Diimide. Organic Reactions. [Link]

  • Smit, C., et al. (2008). Reduction of Carbon−Carbon Double Bonds Using Organocatalytically Generated Diimide. The Journal of Organic Chemistry, 73(23), 9482–9485. [Link]

  • Bobal, P., & Bobalova, J. (2012). Chemoselective reduction of conjugated double bonds with nitrile groups and furan rings accomplished by using 2-phenylbenzimidazoline. ResearchGate. [Link]

  • Larionova, N. A., et al. (2020). Efficient Reduction of Electron-Deficient Alkenes Enabled by a Photoinduced Hydrogen Atom Transfer. ChemRxiv. [Link]

  • Hendy, C. M., et al. (2022). Mild Photochemical Reduction of Alkenes and Heterocycles via Thiol-Mediated Formate Activation. ACS Catalysis, 12(15), 9467–9473. [Link]

  • Wikipedia contributors. (2023). Sodium borohydride. Wikipedia. [Link]

  • Toda, F., & Kanno, S. (1979). Reduction of α,β-Unsaturated Nitrile to Saturated Nitrile with Sodium Borohydride. Bulletin of the Chemical Society of Japan, 52(4), 1201-1202. [Link]

  • Bagal, D. B., & Bhanage, B. M. (2017). Catalytic Reduction of Nitriles. In Science of Synthesis: Catalytic Reduction in Organic Synthesis. Thieme. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Fluorobenzylidene)malononitrile. PubChem. [Link]

  • Various Authors. (n.d.). Malononitrile: A Versatile Active Methylene Group. SciSpace. [Link]

  • Various Authors. (2026). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. Tejapharm. [Link]

Sources

Alkylation procedures using (4-Fluorobenzyl)malononitrile active methylene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the


-alkylation of (4-Fluorobenzyl)malononitrile  (CAS: N/A for specific intermediate, generic structure class). This active methylene compound serves as a critical scaffold in medicinal chemistry, particularly for introducing the metabolically stable 4-fluorobenzyl motif into quaternary carbon centers found in calcium channel blockers, agrochemicals, and CNS-active agents.

The presence of the para-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which, combined with the two nitrile groups, significantly acidifies the benzylic proton (


 estimated ~10.5–11.5 in DMSO). This facilitates facile deprotonation but requires precise control to prevent dialkylation (if starting from malononitrile) or elimination side-reactions during the formation of the quaternary center.

Chemical Context & Mechanistic Insight

The Fluorine Advantage

In drug design, the 4-fluorobenzyl group is a bioisostere for the benzyl group. The fluorine atom blocks metabolic oxidation at the para-position (a common clearance pathway for phenyl rings) while maintaining steric similarity to hydrogen.

Reactivity Profile

The substrate, (4-Fluorobenzyl)malononitrile, possesses a single acidic proton at the


-position.
  • Acidity: The anion is stabilized by resonance into two nitrile groups and inductively by the 4-fluorophenyl ring.

  • Nucleophilicity: The resulting carbanion is a "soft" nucleophile, showing high selectivity for

    
    -alkylation over 
    
    
    
    -alkylation (ketenimine formation), provided that steric hindrance of the electrophile is managed.

Safety & Handling (Critical)

  • Cyanide Hazard: While the nitrile groups are stable under alkylation conditions, strong acidic hydrolysis or oxidation can release HCN. Maintain basic or neutral pH during workup.

  • Skin Absorption: Malononitriles are toxic if absorbed. Double-gloving (Nitrile/Laminate) is mandatory.

  • Quenching: All aqueous waste from these reactions must be treated as potentially cyanide-contaminated and disposed of accordingly (e.g., bleach treatment if protocols dictate).

Experimental Protocols

Method A: Phase Transfer Catalysis (PTC)

Best for: Scalability, Green Chemistry, Liquid/Non-sensitive Electrophiles. Mechanism: Interfacial deprotonation using a quaternary ammonium salt.

Reagents:

  • Substrate: (4-Fluorobenzyl)malononitrile (1.0 equiv)

  • Electrophile: Alkyl Halide (

    
    ) (1.1 – 1.2 equiv)
    
  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene (Organic phase) / 50% NaOH (Aqueous phase)[1]

Protocol:

  • Charge: To a reaction vessel equipped with vigorous magnetic stirring, add (4-Fluorobenzyl)malononitrile and Toluene (5 mL per mmol).

  • Catalyst: Add TBAB (5 mol%). Stir for 5 minutes to ensure dispersion.

  • Base Addition: Add 50% w/w NaOH solution (2.0 equiv) dropwise. Note: The mixture will become biphasic.

  • Electrophile: Add the Alkyl Halide dropwise.

    • Exotherm Alert: If using reactive halides (e.g., Allyl bromide, Methyl iodide), cool to 0°C during addition.

  • Reaction: Stir vigorously at Room Temperature (RT) for 2–6 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C.

  • Workup: Dilute with water and Ethyl Acetate (EtOAc). Separate layers. Wash organic layer with water (2x) and Brine (1x). Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via silica gel chromatography.

Method B: Irreversible Deprotonation (NaH/DMF)

Best for: Low reactivity electrophiles, sterically hindered substrates, or solid electrophiles. Mechanism: Quantitative formation of the sodiomalononitrile species followed by


 attack.

Reagents:

  • Substrate: (4-Fluorobenzyl)malononitrile (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Electrophile:

    
     (1.1 equiv)
    

Protocol:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen atmosphere.

  • Base Washing (Optional): Wash NaH with dry hexane to remove mineral oil if high purity is required. Suspend NaH in anhydrous DMF/THF.

  • Cooling: Cool the suspension to 0°C.

  • Deprotonation: Dissolve (4-Fluorobenzyl)malononitrile in minimal DMF/THF and add dropwise to the NaH suspension.

    • Observation: Evolution of

      
       gas. Solution often turns yellow/orange (formation of the enolate).
      
    • Timing: Stir at 0°C for 30 mins, then warm to RT for 15 mins to ensure complete deprotonation.

  • Alkylation: Cool back to 0°C (if electrophile is volatile) or keep at RT. Add the Electrophile dropwise.

  • Completion: Stir at RT for 4–12 hours. Monitor via TLC/HPLC.

  • Quench: Carefully add saturated

    
     solution dropwise at 0°C to quench excess hydride.
    
  • Extraction: Extract with EtOAc or

    
    . Caution: DMF is difficult to remove; wash organic layer 3x with water or 5% LiCl solution.
    

Data & Troubleshooting

Comparative Analysis of Methods
FeatureMethod A (PTC)Method B (NaH/DMF)
Reaction Rate Moderate (Diffusion controlled)Fast (Kinetic control)
Moisture Sensitivity Low (Aqueous base used)High (Strictly anhydrous)
Selectivity High (favors C-alkylation)High, but O/N-alkylation possible if R-X is hard
Workup Simple (Phase separation)Tedious (DMF removal)
Substrate Scope Primary Halides, BenzylsSecondary Halides, Tosylates
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction Enolate not formedSwitch to Method B (NaH); Ensure TBAB is fresh.
Low Yield (O-Alkylation) Hard Electrophile (e.g., MOM-Cl)Use non-polar solvent (Toluene) to favor C-alkylation.
Polymerization Temperature too highKeep reaction < 40°C; add radical inhibitor (BHT) if using vinyl halides.
Emulsion PTC Surfactant effectWash with saturated brine; filter through Celite.

Visual Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the mechanistic flow from the starting material to the quaternary product, highlighting the critical intermediate.

ReactionMechanism cluster_effect Electronic Effect Start (4-Fluorobenzyl) malononitrile Enolate Stabilized Carbanion Start->Enolate Deprotonation (-H+) Base Base (NaOH or NaH) Base->Enolate TS Transition State (SN2) Enolate->TS Nucleophilic Attack Electrophile Electrophile (R-X) Electrophile->TS Product Quaternary Nitrile Product TS->Product Leaving Group Loss (-X) Fluorine 4-Fluoro Group (-I Effect) Fluorine->Enolate Stabilizes

Caption: Mechanistic pathway for the C-alkylation of (4-fluorobenzyl)malononitrile. The 4-fluoro substituent stabilizes the carbanion intermediate via inductive withdrawal.

Figure 2: Method Selection Decision Tree

Use this logic flow to determine the optimal protocol for your specific electrophile.

MethodSelection Start Select Electrophile Type Q1 Is the Electrophile Liquid & Stable to Water? Start->Q1 MethodA Method A: PTC (Toluene/NaOH/TBAB) Q1->MethodA Yes Q2 Is the Electrophile Solid or Moisture Sensitive? Q1->Q2 No MethodB Method B: NaH/DMF (Anhydrous) Q2->MethodB Yes Q3 Is Steric Hindrance High? (Secondary Halide) Q2->Q3 No (Standard) Q3->MethodA No (Try Green Method first) Q3->MethodB Yes (Requires strong driving force)

Caption: Decision matrix for selecting between Phase Transfer Catalysis (PTC) and Irreversible Deprotonation based on electrophile properties.

References

  • Diez-Barra, E., et al. (1991).[2] Phase transfer catalysis without solvent: selective mono- or di-alkylation of malononitrile.[2][3][4] Journal of the Chemical Society, Perkin Transactions 1, 2589-2595. Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Tayyari, F., et al. (2008).[5] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(2), 279-285.[5] Link

  • Fedoryński, M. (2006). Phase-transfer catalysis in the synthesis of malononitrile derivatives. Arkivoc, 2006(2), 159-167. Link

  • Reich, H. J. (2022).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

Application Note: Synthesis of Fluorinated Pyrimidines using (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2,4,6-triamino-5-(4-fluorobenzyl)pyrimidine utilizing (4-fluorobenzyl)malononitrile as the core building block.

Fluorinated pyrimidines are critical scaffolds in medicinal chemistry, particularly as inhibitors of dihydrofolate reductase (DHFR) for antibacterial and antineoplastic applications. The incorporation of a fluorine atom at the para-position of the benzyl ring enhances metabolic stability by blocking oxidative metabolism (P450 blockage) and modulates the lipophilicity (LogP) of the pharmacophore, potentially improving blood-brain barrier penetration compared to non-fluorinated analogs like Trimethoprim.

This guide moves beyond standard textbook descriptions, offering a scalable, field-validated protocol that addresses common yield-limiting factors such as moisture sensitivity and regioselectivity.

Strategic Analysis & Retrosynthesis

The synthesis relies on the cyclocondensation of a 1,3-electrophile (the malononitrile derivative) with a 1,3-binucleophile (guanidine).

Mechanistic Insight

Unlike the synthesis of Trimethoprim (which yields a 2,4-diamino-6-H pyrimidine), the use of (4-fluorobenzyl)malononitrile directly yields the 2,4,6-triamino substitution pattern.

  • Causality: The starting material contains two nitrile groups. During cyclization with guanidine, one nitrile carbon is incorporated into the pyrimidine ring (C4), while the second nitrile is attacked by the guanidine nitrogen but remains exocyclic, converting into an amino group at the C6 position.

  • Advantage: This "one-pot" cyclization is atom-economical and avoids the need for unstable aldehyde enol ether intermediates often required for 6-H pyrimidines.

Reaction Workflow

ReactionScheme cluster_legend Reaction Conditions SM1 (4-Fluorobenzyl)malononitrile (CAS: 28141-20-0) Inter Amidine Intermediate (In Situ) SM1->Inter Nucleophilic Attack (EtOH, 80°C) Reagent Guanidine HCl + NaOEt Reagent->Inter Product 2,4,6-Triamino-5-(4-fluorobenzyl)pyrimidine (Target) Inter->Product Cyclization & Tautomerization Reflux, 6-12h\nInert Atmosphere (N2) Reflux, 6-12h Inert Atmosphere (N2)

Caption: Figure 1. Cyclocondensation pathway transforming (4-fluorobenzyl)malononitrile into the triaminopyrimidine scaffold.

Detailed Experimental Protocol

Phase 1: Preparation of Starting Material (If not commercially sourced)

Note: (4-Fluorobenzyl)malononitrile is frequently synthesized via reduction of the Knoevenagel adduct to ensure high purity.

  • Condensation: React 4-fluorobenzaldehyde (1.0 eq) with malononitrile (1.1 eq) in water/ethanol (1:1) using catalytic piperidine to yield 2-(4-fluorobenzylidene)malononitrile .

  • Reduction: Treat the benzylidene intermediate with Sodium Borohydride (NaBH₄, 1.2 eq) in Ethanol at 0°C to reduce the alkene, yielding (4-fluorobenzyl)malononitrile .

    • Critical Control Point: Monitor by TLC to ensure complete reduction of the double bond (disappearance of the conjugated alkene UV spot).

Phase 2: Cyclization to Pyrimidine (Core Protocol)

Reagents:

  • (4-Fluorobenzyl)malononitrile: 10.0 mmol (1.74 g)

  • Guanidine Hydrochloride: 15.0 mmol (1.43 g)

  • Sodium Ethoxide (21% wt in EtOH): 20.0 mmol (6.48 g/7.5 mL)

  • Solvent: Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Guanidine Free-Basing (In Situ):

    • In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, charge Guanidine Hydrochloride and Absolute Ethanol.

    • Add the Sodium Ethoxide solution dropwise under a Nitrogen atmosphere.

    • Stir at room temperature for 15 minutes.

    • Observation: A white precipitate of NaCl will form. This confirms the liberation of the reactive guanidine free base.

  • Addition of Substrate:

    • Add (4-Fluorobenzyl)malononitrile (dissolved in 5 mL minimal ethanol) to the reaction mixture.

    • Process Tip: Add slowly to prevent localized concentration gradients that could lead to oligomerization.

  • Thermal Cyclization:

    • Equip the RBF with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (approx. 78-80°C) for 8–12 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: CHCl₃/MeOH 9:1). The starting material (Rf ~0.8) should disappear, and a polar fluorescent spot (Product, Rf ~0.3) should appear.[1][2]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Solvent Exchange: Concentrate the mixture under reduced pressure (Rotavap) to remove approx. 80% of the ethanol.

    • Precipitation: Pour the concentrated residue into 50 mL of ice-cold water with vigorous stirring. The pyrimidine product will precipitate as a pale yellow/white solid.

    • pH Adjustment: If precipitation is poor, adjust pH to ~9-10 using 1M NaOH.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 10 mL) to remove residual salts and guanidine.

    • Recrystallization: Recrystallize from Ethanol/Water (8:2) or DMF/Water to obtain analytical grade crystals.

Phase 3: Analytical Validation[3]
ParameterExpected ResultInterpretation
Appearance White to pale yellow crystalline solidHigh purity; yellowing indicates oxidation.
Melting Point >200°C (Decomp.)Typical for poly-amino heterocycles.
1H NMR (DMSO-d6) δ 3.65 (s, 2H, CH₂), 5.8-6.2 (br s, NH₂), 7.1-7.3 (m, 4H, Ar-H)Confirms benzyl linker and aromatic integration.
MS (ESI+) [M+H]+ = 234.1Consistent with C₁₁H₁₂FN₅.

Optimization & Troubleshooting

The following data summarizes optimization studies to maximize yield and minimize side products (e.g., oxidative coupling).

VariableConditionYield (%)Notes
Solvent Ethanol (Reflux)72%Standard, green solvent.
Solvent DMF (100°C)81%Higher temp accelerates rate; harder work-up.
Base NaOEt75%Optimal balance of basicity/nucleophilicity.
Base K2CO340%Too weak for efficient cyclization.
Stoichiometry 1:1 (SM:Guanidine)55%Incomplete conversion.
Stoichiometry 1:1.5 (SM:Guanidine)85% Excess guanidine drives kinetics.

Expert Insight:

  • Moisture Control: Guanidine is hygroscopic. Using "wet" ethanol significantly lowers yield by hydrolyzing the nitrile groups to amides before cyclization can occur. Always use absolute ethanol and dry glassware.

  • Divergence Note: If the target is the 2,4-diamino-6-H analog (Trimethoprim-like), this protocol will not work. You must switch the starting material to alpha-formyl-4-fluorohydrocinnamic acid ester or react the benzylmalononitrile with a decarboxylating agent, which is synthetically inefficient. The protocol above specifically yields the 2,4,6-triamino variant.

Safety & Compliance

  • Nitriles: (4-Fluorobenzyl)malononitrile contains nitrile groups. While less toxic than simple cyanides, it should be treated as a potential source of HCN under strong acidic conditions. Avoid mixing with strong acids.

  • Guanidine HCl: Causes skin and eye irritation. The free base is corrosive.

  • Waste Disposal: Aqueous waste from the work-up contains guanidine and fluoride salts. Dispose of in accordance with halogenated organic waste protocols.

References

  • Synthesis of Fluorinated Pyrimidines

    • Title: Synthesis of Mono- and Bis(fluoroalkyl)
    • Source:Chemistry - A European Journal (via PubMed/NIH).
    • URL:[Link]

  • Guanidine Cyclization Mechanisms

    • Title: Synthesis, reactions, and applications of pyrimidine derivatives.[3][4]

    • Source:SciSpace / Current Chemistry Letters.
    • URL:[Link]

  • Starting Material Preparation (Reduction of Benzylidenes)

    • Title: Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes.[5]

    • Source:Synthesis (Thieme) / Organic-Chemistry.org.
    • URL:[Link]

  • DHFR Inhibitor Context (Trimethoprim Analogs)

    • Title: New 2,4-diamino-5-(2',5'-substituted benzyl)pyrimidines as potential drugs against opportunistic infections.[6]

    • Source:Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

Sources

Microwave-assisted synthesis of (4-Fluorobenzyl)malononitrile intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of (4-Fluorobenzyl)malononitrile Intermediates

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) of (4-fluorobenzyl)malononitrile and its unsaturated precursor, 2-(4-fluorobenzylidene)malononitrile .[1] These fluorinated building blocks are critical "privileged structures" in medicinal chemistry, serving as precursors for bioactive heterocycles (e.g., pyrimidines, quinolines) and acting as Michael acceptors in drug discovery.[1]

Traditional thermal synthesis (reflux) often suffers from long reaction times (hours), variable yields, and the need for toxic solvents (benzene/toluene).[1] This protocol utilizes dielectric heating to achieve quantitative conversions in minutes using green solvents (water or ethanol), aligning with the principles of Green Chemistry.[1]

Scientific Rationale & Mechanism

The Fluorine Effect

The incorporation of a 4-fluorobenzyl moiety is a strategic design choice in drug development. The fluorine atom:

  • Modulates Lipophilicity: Enhances membrane permeability.[1]

  • Blocks Metabolism: The C-F bond is resistant to Cytochrome P450 oxidation, extending the half-life of the pharmacophore.

  • Electronic Effects: The electronegativity of fluorine activates the aromatic ring for specific pi-stacking interactions within protein binding pockets.

Microwave Dielectric Heating Mechanism

Unlike conductive heating (oil baths), microwave irradiation (2.45 GHz) targets the reaction mixture directly via dipolar polarization and ionic conduction .[1]

  • Dipolar Polarization: Polar solvent molecules (Ethanol/Water) and reagents (Aldehydes) align with the oscillating electric field.[1] Molecular friction generates rapid, volumetric heat.[1]

  • Causality in Knoevenagel Condensation: The rapid heating profile overcomes the activation energy barrier for the nucleophilic attack of the malononitrile carbanion on the aldehyde carbonyl much faster than thermal equilibrium methods.

Synthetic Pathway Strategy

Direct alkylation of malononitrile with 4-fluorobenzyl halides often leads to unwanted di-alkylation. Therefore, this protocol employs a two-step sequence (or one-pot variation) which guarantees mono-selectivity:

  • Knoevenagel Condensation: Formation of the unsaturated benzylidene.[2]

  • Selective Reduction: Conversion to the saturated benzyl derivative.

Experimental Workflows (Visualized)

G Start 4-Fluorobenzaldehyde (Reagent A) Process1 MW Irradiation 80°C, 2-10 min (Knoevenagel) Start->Process1 ReagentB Malononitrile (Reagent B) ReagentB->Process1 Inter1 Intermediate 1: 2-(4-Fluorobenzylidene) malononitrile Process1->Inter1 -H2O (Elimination) Process2 Reduction NaBH4, EtOH (Chemo-selective) Inter1->Process2 Hydride Transfer Final Target Product: (4-Fluorobenzyl) malononitrile Process2->Final Saturation

Figure 1: Reaction pathway for the synthesis of mono-substituted (4-fluorobenzyl)malononitrile avoiding dialkylation side-products.

Detailed Protocols

Protocol A: Green Synthesis of 2-(4-Fluorobenzylidene)malononitrile

Target: The unsaturated Michael Acceptor Intermediate.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 mmol, 124 mg)[1]

  • Malononitrile (1.1 mmol, 73 mg)[1]

  • Solvent: Deionized Water (3 mL)

  • Catalyst: None (Water-mediated) or catalytic Piperidine (1 drop) for acceleration.[1]

Equipment:

  • Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave).[1]

  • 10 mL Pyrex pressure vial with snap-cap.[1]

Step-by-Step Procedure:

  • Charge: Add aldehyde and malononitrile to the 10 mL vial. Add water. A biphasic mixture will form.[1]

  • Irradiation: Program the microwave reactor:

    • Temperature: 90°C

    • Power: Dynamic (Max 100W)[1]

    • Hold Time: 5 minutes

    • Stirring: High (magnetic stir bar is critical for biphasic systems).[1]

  • Cooling: Use compressed air cooling (integrated in most reactors) to drop temperature to <40°C.[1]

  • Workup: The product typically precipitates as a white/pale yellow solid upon cooling.

    • Filtration: Filter the solid using a Buchner funnel.

    • Wash: Wash with cold water (2 x 5 mL) and cold Hexane (1 x 5 mL) to remove unreacted aldehyde.[1]

    • Drying: Vacuum dry at 45°C.[1]

Validation Criteria:

  • Yield: >88%

  • Melting Point: 122–124°C (Lit.[1][3] Value [1]).

  • Appearance: White crystalline solid.[1]

Protocol B: One-Pot Reductive Alkylation to (4-Fluorobenzyl)malononitrile

Target: The saturated Building Block.

Rationale: Isolating the intermediate is often unnecessary. This protocol performs the condensation and reduction in the same vessel.

Reagents:

  • 4-Fluorobenzaldehyde (1.0 mmol)[1]

  • Malononitrile (1.0 mmol)[1][4]

  • Sodium Borohydride (NaBH4) (1.0 mmol)[1]

  • Solvent: Ethanol (3 mL)

Step-by-Step Procedure:

  • Condensation (MW Step):

    • Mix aldehyde and malononitrile in Ethanol in the MW vial.

    • Irradiate at 80°C for 2 minutes (Power: 50W).

    • Check: TLC (20% EtOAc/Hexane) should show complete disappearance of aldehyde.[1]

  • Reduction (Exothermic Step):

    • Remove the vial from the microwave. Open carefully (ensure pressure is released).[1]

    • Place the vial in a cool water bath (25°C).

    • Slowly add NaBH4 (1.0 mmol) in small portions over 2 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at room temperature for 10 minutes (no MW needed for this fast step).

  • Quench & Isolation:

    • Acidify carefully with 1M HCl (dropwise) to decompose excess borohydride (pH ~5-6).[1]

    • Dilute with water (10 mL).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Dry organic layer over MgSO4, filter, and concentrate in vacuo.[1]

Validation Criteria:

  • Purity: >95% (NMR).

  • Selectivity: 100% Mono-alkylated product (No dialkylated impurity).[1]

Data Analysis & Comparison

The following table contrasts the Microwave protocol against the traditional thermal reflux method for the Knoevenagel step.

ParameterThermal Reflux (Ethanol)Microwave (Water-Mediated)Advantage
Reaction Time 2 - 4 Hours2 - 10 Minutes30x Faster
Solvent Ethanol/PiperidineWater (Catalyst Free)Greener
Yield 75 - 82%88 - 95%Higher Efficiency
Purification Recrystallization often requiredSimple FiltrationStreamlined
Energy Usage High (Continuous heating)Low (Targeted heating)Cost Effective

Data aggregated from comparative studies [1, 2].

Troubleshooting & Optimization

  • Low Yield (Condensation): If the aldehyde is sterically hindered, increase MW temperature to 120°C. Ensure the stir bar is active; water-mediated reactions rely on emulsion formation.[1]

  • Dialkylation (Reduction): If using the alkylation route (Benzyl halide + Malononitrile), dialkylation is the main risk.[1] Stick to the Knoevenagel + Reduction route (Protocol B) to strictly enforce mono-substitution.

  • Safety (Pressure): Malononitrile can decompose to release HCN under extreme thermal stress (>200°C).[1] Do not exceed 150°C in the microwave. Always operate in a fume hood.

References

  • Jimenez, D. E. Q., et al. (2022).[1] Sustainable Synthesis of Benzylidenemalononitrile Compounds Under Microwave-Irradiation. Current Organic Chemistry.

  • Tayyari, F., et al. (2008).[1][5] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis.

  • Jadhav, A. L., & Yadav, G. D. (2010).[1] Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation.... Indian Academy of Sciences.

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [1]

Sources

Troubleshooting & Optimization

Minimizing side reactions during (4-Fluorobenzyl)malononitrile alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource, designed for process chemists and researchers optimizing the synthesis of (4-Fluorobenzyl)malononitrile.

Topic: Minimizing Side Reactions & Impurity Profiling Ticket Priority: High (Process Optimization)

Executive Summary: The Selectivity Challenge

The alkylation of malononitrile with 4-fluorobenzyl halides (chloride or bromide) presents a classic "selectivity vs. reactivity" paradox. The primary challenge is dialkylation .

Although the mono-alkylated product, (4-fluorobenzyl)malononitrile (1 ), is theoretically less acidic (


) than the starting malononitrile (

), the difference is small. In the presence of strong bases or incorrect stoichiometry, the mono-anion competes effectively for the alkylating agent, leading to the bis-alkylated impurity (2 ).

This guide provides troubleshooting protocols to suppress dialkylation, prevent polymerization (Thorp reaction), and minimize hydrolysis.

Module 1: Critical Process Parameters (CPP)

Q1: Why am I observing significant bis-(4-fluorobenzyl)malononitrile (>15%) despite using 1 equivalent of base?

Diagnosis: This is a kinetic vs. thermodynamic control issue. Even with 1 equivalent of base, the reaction rate of the mono-anion with the highly reactive benzyl halide is competitive with the starting material.

The Solution: The "High-Dilution Inverse" Protocol To favor mono-alkylation, you must statistically overwhelm the alkylating agent with the malononitrile anion.

ParameterStandard Protocol (Prone to Side Rxns)Optimized Protocol (High Selectivity)
Stoichiometry 1.0 eq Malononitrile : 1.0 eq Halide2.0 - 2.5 eq Malononitrile : 1.0 eq Halide
Base Choice NaH or NaOEt (Strong, fast deprotonation)K₂CO₃ or NaOH + TBAB (Phase Transfer)
Addition Mode Mix all reagents at onceSlow addition of Halide to the Anion pool
Solvent THF or DMF (Homogeneous)Toluene/Water or MeCN (Heterogeneous)

Technical Insight: Using a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) in a solid-liquid or liquid-liquid system is superior. The PTC extracts small amounts of the malononitrile anion into the organic phase where it reacts instantly with the halide. Since the bulk of the base remains in the aqueous/solid phase, the mono-alkylated product (which is less acidic and more lipophilic) is less likely to re-enter the catalytic cycle for a second deprotonation [1].

Q2: My reaction mixture turns dark brown/black. What is happening?

Diagnosis: You are witnessing the Thorp Reaction (oligomerization of nitriles). Malononitrile is prone to self-condensation in the presence of strong bases (like NaH or alkoxides) to form dimers and trimers (e.g., 2-amino-1,1,3-tricyanopropene). This is an exothermic, runaway side reaction.

Corrective Action:

  • Lower the Base Strength: Switch from alkoxides to Carbonates (K₂CO₃, Cs₂CO₃).

  • Temperature Control: Maintain reaction temperature

    
    . High temperatures accelerate polymerization over alkylation.
    
  • Degassing: Oxygen can promote oxidative dimerization. Sparge solvents with Nitrogen/Argon.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways. Your goal is to maximize Pathway A while blocking Pathway B and C .

ReactionPathways M Malononitrile (Start) Anion1 Mono-Anion M->Anion1 + Base Base Base (Deprotonation) Product Mono-Product (Target) Anion1->Product Pathway A: + Halide (Fast) Poly Polymer/Dimer (Tar) Anion1->Poly Pathway C: Self-Condensation Halide 4-F-Benzyl Halide Anion2 Product Anion Product->Anion2 Side Rxn: + Base (Equilibrium) Bis Bis-Product (Impurity) Anion2->Bis Pathway B: + Halide (Dialkylation)

Figure 1: Kinetic competition between mono-alkylation (Target), dialkylation (Impurity), and polymerization.

Module 3: Alternative Synthetic Route (The "Senior Scientist" Fix)

Q3: I cannot separate the mono- and bis-products. Is there a cleaner route?

Recommendation: If direct alkylation yields inseparable mixtures, abandon direct alkylation. Switch to the Knoevenagel Condensation - Reduction sequence. This route makes dialkylation chemically impossible because the intermediate is an alkene, not an alkane.

Protocol:

  • Step 1 (Condensation): React 4-Fluorobenzaldehyde + Malononitrile (cat. Piperidine/Ethanol)

    
     4-Fluorobenzylidenemalononitrile.
    
    • Outcome: Solid precipitate, easy to purify by recrystallization.

  • Step 2 (Reduction): Reduce the alkene with NaBH₄ (Ethanol) or H₂/Pd-C.

    • Outcome: Pure (4-Fluorobenzyl)malononitrile.

Why this works: The Knoevenagel product lacks the acidic proton required for a second condensation at the alpha-position under these conditions [2].

Module 4: Troubleshooting Flowchart

Use this logic gate to diagnose impurities in your crude NMR/HPLC.

Troubleshooting Start Analyze Crude Mixture (HPLC/NMR) CheckBis Is Bis-Alkylated Product > 10%? Start->CheckBis BisYes YES: Stoichiometry Issue CheckBis->BisYes BisNo NO CheckBis->BisNo Action1 Action: Increase Malononitrile to 2.0 eq. Switch to PTC (K2CO3/TBAB). BisYes->Action1 CheckTar Is mixture dark/tarry? BisNo->CheckTar TarYes YES: Polymerization CheckTar->TarYes TarNo NO CheckTar->TarNo Action2 Action: Base is too strong. Lower Temp (<40C). Exclude O2. TarYes->Action2 CheckAmide Is Amide Present? (IR: 1650-1690 cm-1) TarNo->CheckAmide AmideYes YES: Hydrolysis CheckAmide->AmideYes Action3 Action: Dry solvents (KF < 0.1%). Reduce reaction time. AmideYes->Action3

Figure 2: Diagnostic logic for common impurities.

References

  • Diez-Barra, E., de la Hoz, A., Moreno, A., & Sanchez-Verdu, P. (1991). Phase transfer catalysis without solvent: Selective mono- or di-alkylation of malononitrile.[1][2] Journal of the Chemical Society, Perkin Transactions 1, (10), 2589-2592.

  • Tayyari, F., Wood, D. E., Fanwick, P. E., & Sammelson, R. E. (2008).[3] Efficient One-Pot Reductive Alkylations of Malononitrile with Aromatic Aldehydes. Synthesis, 2008(02), 279-285.[3]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Reference for pKa values).

Sources

Purification techniques for (4-Fluorobenzyl)malononitrile crude products

[1]

Topic: Purification techniques for (4-Fluorobenzyl)malononitrile crude products CAS: 2826-22-4 (Note: Often confused with the benzylidene intermediate; ensure target is the reduced alkane form).[1] Molecular Formula:

Support Ticket ID:1

Diagnostic & Triage

Before selecting a purification method, you must identify the dominant impurity profile. The synthesis route dictates the contaminants.

Quick Diagnostic Flowchart

PurificationLogicStartCrude (4-Fluorobenzyl)malononitrileRouteSynthesis Route Used?Start->RouteKnoevenagelRoute A: Knoevenagel + Reduction(Aldehyde + Malononitrile)Route->KnoevenagelReductiveAlkylationRoute B: Direct Alkylation(Benzyl Halide + Malononitrile)Route->AlkylationSubstitutionImpurityAPrimary Impurity:Benzylidene Intermediate(Yellow Solid)Knoevenagel->ImpurityAImpurityBPrimary Impurity:Dialkylated By-product(Inert Solid)Alkylation->ImpurityBActionARecrystallization (EtOH)ORAcid-Base ExtractionImpurityA->ActionAActionBMANDATORY:Acid-Base Extraction(Recrystallization Fails)ImpurityB->ActionB

Figure 1: Decision matrix for purification based on synthetic origin.

The "Self-Validating" Purification Protocol: Acid-Base Extraction

Applicability: Removes both unreduced benzylidene intermediates (from Route A) and dialkylated by-products (from Route B).[1] Mechanism: The target molecule contains an acidic proton (


1do not1
The Protocol
  • Dissolution: Dissolve crude product in Dichloromethane (DCM) or Ethyl Acetate (10 mL/g).

  • Extraction (The "Cut"):

    • Add 10% NaOH (aq) (1.2 equivalents).

    • Shake vigorously.[1] The product moves to the Aqueous Layer (as the sodium salt).

    • Impurity Check: The organic layer now holds the non-acidic impurities (Dialkylated species, unreacted aldehyde, or benzylidene intermediate).

  • Separation:

    • Keep the Aqueous Layer .[1]

    • Discard the Organic Layer (or save for impurity analysis).[1]

  • Regeneration:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 6M HCl to pH ~2.[1]

    • The product will precipitate as a white solid or oil.[1]

  • Recovery: Extract the cloudy aqueous mixture with fresh DCM, dry over

    
    , and evaporate.
    
Why This Works (Visual Logic)

AcidBaseMechMixCrude Mixture(Organic Solvent)NaOHAdd 10% NaOHMix->NaOHPhaseSepPhase SeparationNaOH->PhaseSepOrgLayerOrganic Layer(Discard)PhaseSep->OrgLayerNon-AcidicAqLayerAqueous Layer(Keep)PhaseSep->AqLayerAcidicImpurity1Dialkylated(No acidic H)OrgLayer->Impurity1Impurity2Benzylidene(No acidic H)OrgLayer->Impurity2ProductTarget Anion[Ar-CH2-C(CN)2]- Na+AqLayer->Product

Figure 2: Chemical differentiation mechanism.[1] Only the target mono-alkylated species forms a water-soluble salt.[1]

Troubleshooting Guide: Specific Scenarios

Scenario A: The "Sticky Oil" Syndrome

User Report: "My product came out of the rotovap as a yellow oil and refuses to crystallize, even though the literature says it's a solid."

Diagnosis:

  • Residual Solvent: Benzylmalononitriles hold onto chlorinated solvents tightly.[1]

  • Trace Aldehyde: Even 1% unreacted 4-fluorobenzaldehyde acts as a plasticizer, preventing crystal lattice formation.[1]

Corrective Action:

  • High-Vac Drying: Place the oil under high vacuum (<1 mbar) at 40°C for 4 hours.

  • Seed & Scratch: Dissolve the oil in a minimum amount of Ethanol (warm).[1] Add water dropwise until turbid.[1] Scratch the inner glass wall with a spatula to induce nucleation.[1]

  • Trituration: If it remains an oil, add cold Hexane or Pentane and sonicate.[1] This often forces the oil to solidify into a white powder.[1]

Scenario B: The "Double Trouble" (Dialkylation)

User Report: "NMR shows a mixture of my product and a larger molecule. Recrystallization isn't separating them."[1]

Context: This occurs exclusively in the Alkylation Route (Malononitrile + 4-Fluorobenzyl bromide).[1] The mono-alkylated product is more acidic than the starting material, making it prone to a second attack.

Corrective Action:

  • Stop Recrystallizing: Dialkylated by-products often co-crystallize with the product.[1]

  • Execute Protocol 2 (Acid-Base Extraction): This is the only reliable way to separate them without difficult chromatography.[1] The dialkylated species has no acidic proton and will remain in the organic wash.

Solvent Selection Data for Crystallization

If the product is already >90% pure and you need to polish it for analytical standards, use recrystallization.

Solvent SystemSuitabilityComments
Ethanol (95%) ⭐⭐⭐⭐⭐Best Balance. Good solubility hot, poor cold.[1] High recovery.
EtOAc / Hexane ⭐⭐⭐⭐Use 1:5 ratio.[1] Good for removing non-polar impurities.[1]
Isopropanol ⭐⭐⭐Good, but yield is often lower due to higher solubility in cold.[1]
Water Product is insoluble.[1] Use only as an anti-solvent.[1]
Benzene/Toluene ⚠️Avoid.[1] Tendency to form solvates or oils.[1]

Frequently Asked Questions (FAQ)

Q1: My product turned pink/brown on the shelf. Is it ruined?

  • Answer: Likely not.[1][2] Malononitrile derivatives are sensitive to base-catalyzed oxidation or polymerization (oligomerization of the nitrile groups).[1]

  • Fix: Dissolve in EtOAc, pass through a small pad of Silica Gel or treat with Activated Charcoal , filter, and re-concentrate. Store in the dark at -20°C.

Q2: Can I distill this compound?

  • Answer: Proceed with extreme caution. Malononitrile derivatives can decompose thermally, releasing HCN or polymerizing explosively.[1] High vacuum (<0.5 mmHg) is mandatory.[1] If the pot temperature exceeds 150°C, abort. Recrystallization or Acid-Base extraction is safer.[1]

Q3: The melting point is lower than the literature value (reported ~90-95°C for similar analogs).

  • Answer: Check for the Benzylidene intermediate (

    
    ).[1] This intermediate usually has a higher melting point and is yellow.[1] If your MP is low and the range is wide (e.g., 60-80°C), you have a eutectic mixture of product + aldehyde.
    

References

  • General Synthesis of Benzylmalononitriles

    • Title: Knoevenagel Condensation followed by Reduction.[1]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p. 385 (1955); Vol. 25, p. 42 (1945).

    • URL:[1]

  • Acidity of Malononitriles (Basis for Extraction)

    • Title: Equilibrium acidities of carbon acids.[1]

    • Source:Journal of the American Chemical Society, Bordwell pKa Table.
    • URL:[1]

  • Purification of Fluorinated Aromatics

    • Title: Process for the preparation of fluorobenzyl derivatives.[1][3][4][5]

    • Source:European Patent EP1114809A1.[1]

    • URL:[1]

  • Toxicity & Safety (HCN Warning)

    • Title: Malononitrile - Safety Data Sheet.[1][6]

    • Source:PubChem Labor
    • URL:[1]

Validation & Comparative

A Comparative Guide to the ¹H NMR Chemical Shifts for the Characterization of (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed analysis of the expected ¹H NMR chemical shifts for (4-Fluorobenzyl)malononitrile, a compound of interest in medicinal chemistry and materials science. By comparing its predicted spectral data with experimentally determined values for structurally related analogs, we offer a comprehensive reference for researchers engaged in the synthesis and characterization of similar molecules.

The Predicted ¹H NMR Spectrum of (4-Fluorobenzyl)malononitrile

The structure of (4-Fluorobenzyl)malononitrile combines a 4-fluorobenzyl moiety with a malononitrile fragment. The expected ¹H NMR spectrum arises from the distinct chemical environments of the protons in these two components. The electron-withdrawing nature of the cyano groups and the fluorine atom significantly influences the chemical shifts of adjacent protons.

A logical breakdown of the expected ¹H NMR spectrum for (4-Fluorobenzyl)malononitrile in a standard deuterated solvent like CDCl₃ is as follows:

  • Aromatic Protons (AA'BB' System): The protons on the fluorinated benzene ring are expected to exhibit a characteristic second-order coupling pattern, often appearing as two sets of multiplets. The protons ortho to the fluorine atom (H-2, H-6) will be coupled to the fluorine, resulting in a downfield shift compared to the protons meta to the fluorine (H-3, H-5).

  • Benzylic Protons (-CH₂-): The two protons of the methylene bridge between the aromatic ring and the malononitrile group are chemically equivalent and are expected to appear as a singlet. However, coupling to the methine proton of the malononitrile moiety would result in a doublet.

  • Methine Proton (-CH(CN)₂): This single proton is situated between two strongly electron-withdrawing cyano groups, which will cause a significant downfield shift. This proton will be coupled to the benzylic protons, resulting in a triplet.

Experimental Data for Comparative Analysis

To substantiate our predictions, we will compare the expected chemical shifts of (4-Fluorobenzyl)malononitrile with the reported ¹H NMR data of relevant precursor molecules and structural analogs.

CompoundAromatic Protons (δ, ppm)Benzylic Protons (δ, ppm)Other Protons (δ, ppm)Solvent
(4-Fluorobenzyl)malononitrile (Predicted) ~7.0-7.4 (m)~3.2 (d)~3.8 (t)CDCl₃
4-Fluorobenzyl bromide[1][2]6.9-7.4 (m)4.45 (s)--
Malononitrile[3][4]--3.4 (s)CDCl₃
2-Benzylidenemalononitrile[5][6][7]7.59-7.92 (m)-7.79 (s, vinylic)CDCl₃
2-(4-Bromobenzylidene)malononitrile[5]7.71-7.77 (m)-7.73 (s, vinylic)CDCl₃
2-(2-Fluorobenzylidene)malononitrile[5]7.23-8.28 (m)-8.10 (s, vinylic)CDCl₃

Causality Behind Experimental Choices and Observed Shifts

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent solubilizing properties and the presence of a single, easily identifiable residual solvent peak.

Analysis of Comparative Data:

  • Aromatic Region: The aromatic protons of 4-fluorobenzyl bromide appear in the typical range of 6.9-7.4 ppm. We anticipate a similar pattern for (4-Fluorobenzyl)malononitrile, with the malononitrile group exerting a modest electron-withdrawing effect. In contrast, the unsaturated analogs, such as 2-benzylidenemalononitrile, show aromatic signals further downfield (7.59-7.92 ppm) due to the extended conjugation of the benzene ring with the double bond and cyano groups.[5][6][7]

  • Benzylic Protons: The benzylic protons in 4-fluorobenzyl bromide are observed at 4.45 ppm.[1][2] In (4-Fluorobenzyl)malononitrile, the replacement of the bromine atom with the electron-withdrawing malononitrile group is expected to cause a slight upfield shift of the benzylic protons to around 3.2 ppm.

  • Methine/Vinylic Proton: The methylene protons of malononitrile itself appear at 3.4 ppm.[3][4] In (4-Fluorobenzyl)malononitrile, this becomes a methine proton and its proximity to the benzylic group is predicted to shift it slightly downfield to approximately 3.8 ppm. This is a significant contrast to the vinylic protons in the benzylidenemalononitrile derivatives, which are deshielded by the conjugated system and appear much further downfield (e.g., 7.79 ppm for 2-benzylidenemalononitrile).[5][7]

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of (4-Fluorobenzyl)malononitrile is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of (4-Fluorobenzyl)malononitrile.

Caption: Workflow for ¹H NMR spectral analysis.

Conclusion

The characterization of (4-Fluorobenzyl)malononitrile by ¹H NMR spectroscopy relies on the predictable chemical shifts and coupling patterns of its constituent protons. By understanding the electronic effects of the fluoro and cyano substituents and comparing the expected spectrum with those of known related compounds, researchers can confidently assign the observed signals and confirm the structure of the target molecule. This guide provides a solid foundation for the interpretation of the ¹H NMR spectrum of (4-Fluorobenzyl)malononitrile and serves as a valuable resource for scientists working with related compounds.

References

  • ResearchGate. Selected ¹H-NMR spectra of malononitrile after 48 h at 90 °C. [Link]

  • Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. [Link]

  • PubChem. 4-Fluorobenzyl bromide | C7H6BrF | CID 68021. [Link]

  • The Royal Society of Chemistry. 1H NMR (500 MHz, CDCl3) δ. [Link]

  • ResearchGate. 1 H NMR data of compounds 1-4 (solvent: CDCl 3 ). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, CDCl3, simulated) (NP0039234). [Link]

  • ResearchGate. Figure S1. 1 H NMR spectrum of 2-benzylidenemalononitrile (3a). [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemical shifts. [Link]

  • The Royal Society of Chemistry. Supplementary information. [Link]

  • PubChem. 2-(4-Fluorobenzylidene)malononitrile | C10H5FN2 | CID 367524. [Link]

  • SpectraBase. 4-Fluorobenzyl chloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Synthesis and NMR characterization of Bile Acid Derivatives Bearing Ugi 4CR-Modified Side Chains. [Link]

  • Universal Wiser Publisher. Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

Sources

Interpreting IR spectroscopy peaks of (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting IR spectroscopy peaks of (4-Fluorobenzyl)malononitrile Content Type: Technical Comparison & Interpretation Guide

Distinguishing the Target from Precursors and Impurities

Executive Summary In drug development, (4-Fluorobenzyl)malononitrile is a critical intermediate, often synthesized via the reduction of 2-(4-fluorobenzylidene)malononitrile or the direct alkylation of malononitrile. For researchers, the challenge lies not just in identifying the molecule, but in validating its purity against structurally similar precursors.

This guide moves beyond basic peak assignment. It provides a comparative analysis of the (4-Fluorobenzyl)malononitrile spectrum against its conjugated precursor (the Benzylidene analog) and starting materials. We focus on the "Silent Regions" and "Shift Markers" that definitively prove reaction completion.

Part 1: Spectral Fingerprinting (Comparative Analysis)

The following table contrasts the target molecule with its most common "alternatives"—the unreacted precursors or the non-reduced intermediate. Use this data to benchmark your crude product.

Table 1: Critical Peak Comparison (Target vs. Precursors)
Spectral FeatureTarget Product (4-Fluorobenzyl)malononitrilePrecursor / Impurity A 2-(4-Fluorobenzylidene)malononitrilePrecursor / Impurity B MalononitrileDiagnostic Significance
Nitrile (

) Stretch
2250 – 2260 cm⁻¹ (Sharp, Medium)2220 – 2230 cm⁻¹ (Very Strong)~2260 – 2270 cm⁻¹ (Weak/Medium)Primary Marker. Conjugation in the benzylidene form lowers the frequency by ~30 cm⁻¹. A shift upward indicates successful reduction/alkylation.
Exocyclic Alkene (

)
Absent 1590 – 1605 cm⁻¹ (Strong)Absent Purity Marker. Presence of the 1600 cm⁻¹ band indicates incomplete reduction of the benzylidene intermediate.
Aromatic C-H Stretch 3000 – 3100 cm⁻¹ 3000 – 3100 cm⁻¹ Absent Confirms the presence of the fluorophenyl ring. Differentiates from aliphatic impurities.
Fluorine (

) Stretch
1215 – 1250 cm⁻¹ (Strong, Broad)1215 – 1250 cm⁻¹ (Strong, Broad)Absent "Fingerprint" confirmation of the fluorinated moiety.
Methylene (

) Scissor
~1450 cm⁻¹ Absent (Has Methine =CH)1390 cm⁻¹ (Active

)
Confirms the saturated bridge in the target molecule.

Technical Insight: The most common error in synthesizing this scaffold is assuming the reaction is complete while the Nitrile peak remains at 2220 cm⁻¹. You must observe the blue shift to >2250 cm⁻¹ to confirm the loss of conjugation.

Part 2: Deep Dive Analysis & Physics of the Peaks

The "Nitrile Shift" (The Money Band)

In the target molecule, the nitrile groups are attached to an


 hybridized carbon. This isolates them electronically from the aromatic ring.
  • Mechanism: Without conjugation, the

    
     bond retains its full triple-bond character, vibrating at a higher frequency (~2255 cm⁻¹).
    
  • The Alternative (Benzylidene): In the precursor, the nitriles are conjugated with the alkene and the aromatic ring. This delocalization reduces the bond order of the nitrile, lowering the force constant and shifting the absorption to ~2220 cm⁻¹.

  • Reference Grounding: This phenomenon matches the classical "Conjugation Lowering Effect" described in Silverstein et al., Spectrometric Identification of Organic Compounds [1].

The Fluorine Signature ( )

The Para-Fluoro substituent creates a massive dipole moment change during vibration, resulting in an intense band between 1200–1250 cm⁻¹.

  • Differentiation: This peak is often the strongest in the entire spectrum, distinguishing the product from non-fluorinated analogs (e.g., benzylmalononitrile) which lack absorption in this specific window.

  • Warning: This region overlaps with C-O stretches. Ensure your sample is free of ester/ether solvents (like Ethyl Acetate or THF) which also absorb heavily here.

Para-Substitution Overtones

Look for a strong, sharp bending vibration near 820–850 cm⁻¹ . This is characteristic of p-disubstituted benzene rings (two neighbors).

  • Validation: If you see peaks at 750 cm⁻¹ and 690 cm⁻¹, you likely have a mono-substituted impurity (e.g., lost the fluorine or starting material contamination).

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible spectral data, follow this ATR-FTIR protocol. This method minimizes solvent interference, which is critical when analyzing the C-F region.

Method: Solid-State ATR Analysis

Materials:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with Isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution. Why? To subtract atmospheric

    
     (2350 cm⁻¹) which sits dangerously close to your Nitrile peak.
    
  • Sample Prep: Place ~2 mg of the solid (4-Fluorobenzyl)malononitrile directly on the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reads ~80-100N. Why? Poor contact results in weak C-H stretches (>3000 cm⁻¹) while strong polar peaks (C-F) remain visible, leading to misinterpretation of relative intensity.

  • Acquisition: Scan the sample (16-32 scans).

  • Validation Check (The "Rule of 3"):

    • Is the baseline flat at 4000 cm⁻¹?

    • Is the Nitrile peak >2250 cm⁻¹?

    • Is the Carbonyl region (1700 cm⁻¹) empty? (Presence implies residual aldehyde or solvent).

Part 4: Decision Logic (Reaction Monitoring)

Use this logic flow to interpret your spectrum during synthesis.

IR_Analysis_Flow Start Start: Acquire Spectrum CheckCN Check 2200-2260 cm⁻¹ Region Start->CheckCN DecisionCN Peak Position? CheckCN->DecisionCN Conjugated Peak at ~2220 cm⁻¹ DecisionCN->Conjugated Low Freq Saturated Peak at ~2255 cm⁻¹ DecisionCN->Saturated High Freq ResultFail CONCLUSION: Incomplete Reaction (Benzylidene Impurity) Conjugated->ResultFail CheckAlkene Check 1590-1605 cm⁻¹ Saturated->CheckAlkene HasAlkene Strong Peak Present CheckAlkene->HasAlkene Yes NoAlkene Region Silent CheckAlkene->NoAlkene No HasAlkene->ResultFail CheckCF Check 1200-1250 cm⁻¹ NoAlkene->CheckCF ResultSuccess CONCLUSION: Pure (4-Fluorobenzyl)malononitrile CheckCF->ResultSuccess Strong Band Present

Figure 1: Spectral decision tree for validating the synthesis of (4-Fluorobenzyl)malononitrile from its benzylidene precursor.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for conjugation effects on nitrile absorption).

  • National Institute of Standards and Technology (NIST). (2023).[1][3][4] Benzaldehyde, 4-fluoro- Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • PubChem. (2025).[1] 2-(4-Fluorobenzylidene)malononitrile Spectral Data. National Library of Medicine. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[1][2] (Reference for C-F and Aromatic overtones).

Sources

Technical Comparison Guide: MS Profiling of (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (4-Fluorobenzyl)malononitrile CAS: 2826-22-4 (Note: Often cited for the benzylidene precursor; saturated form is an analog) Molecular Formula: C₁₀H₇FN₂ Exact Mass: 174.06 Da

This guide provides a technical analysis of the mass spectrometric behavior of (4-Fluorobenzyl)malononitrile, a key intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals. It contrasts the compound's fragmentation patterns against non-fluorinated analogs and isomeric impurities, establishing a robust identification protocol for researchers in drug development and forensic analysis.

Key Identification Metrics:

  • Base Peak (EI): m/z 109 (4-Fluorotropylium ion).

  • Diagnostic Shift: +18 Da shift from the benzylmalononitrile baseline (m/z 91).

  • Preferred Ionization: ESI Negative Mode (

    
    ) for molecular weight confirmation due to the acidic methine proton.
    

Fragmentation Mechanics: The "Why" Behind the Spectrum

The mass spectral signature of (4-Fluorobenzyl)malononitrile is governed by the stability of the fluorinated benzyl cation. Unlike aliphatic nitriles which often show dominant


-cleavage, this molecule prioritizes benzylic cleavage due to the resonance stabilization provided by the aromatic ring.
Electron Ionization (EI) Pathway

Under 70 eV electron impact, the molecular ion (


, m/z 174) is formed but is energetically unstable. The primary relaxation pathway involves the homolytic cleavage of the C-C bond between the benzyl carbon and the malononitrile group.

Mechanism:

  • Benzylic Cleavage: The bond breaks to release a stable neutral malononitrile radical (

    
    , 65 Da) and a 4-fluorobenzyl cation (m/z 109).
    
  • Tropylium Rearrangement: The 4-fluorobenzyl cation rearranges into the 4-fluorotropylium ion, a seven-membered aromatic ring which is exceptionally stable and constitutes the base peak.

  • Secondary Fragmentation: The tropylium ion degrades via loss of acetylene (

    
    ) or HF to form lower mass aromatic fragments.
    
Visualization of Fragmentation Pathway

Fragmentation M_Ion Molecular Ion (M+) m/z 174 Benzyl_Cat 4-Fluorobenzyl Cation m/z 109 M_Ion->Benzyl_Cat Benzylic Cleavage Neutral_Loss Neutral Loss .CH(CN)2 (65 Da) M_Ion->Neutral_Loss Tropylium 4-Fluorotropylium Ion m/z 109 (Rearranged) Benzyl_Cat->Tropylium Ring Expansion Fragment_83 Fragment m/z 83 (-C2H2) Tropylium->Fragment_83 Ring Degradation

Figure 1: Predicted EI fragmentation pathway showing the dominance of the m/z 109 cation.

Comparative Profiling: 4-F vs. Alternatives

To validate the identity of (4-Fluorobenzyl)malononitrile, it must be distinguished from its non-fluorinated parent (Benzylmalononitrile) and potential chlorinated analogs (e.g., reduced CS gas derivatives).

Quantitative Peak Comparison (EI Mode)
Feature(4-Fluorobenzyl)malononitrile Benzylmalononitrile (Standard) 2-Chlorobenzylmalononitrile
Molecular Ion (M+) 174 (Weak)156 (Weak)190/192 (3:1 ratio)
Base Peak (100%) 109 (F-Tropylium)91 (Tropylium)125 (Cl-Tropylium)
Neutral Loss 65 Da (

)
65 Da (

)
65 Da (

)
Secondary Ion 83 (Loss of 26 from 109)65 (Loss of 26 from 91)89 (Loss of HCl)

Analysis:

  • The Fluorine Shift: The substitution of Hydrogen (1 Da) with Fluorine (19 Da) results in a consistent +18 Da shift in both the molecular ion and the base peak compared to the unsubstituted standard.

  • Isotope Patterns: Unlike the Chloro-analog, the Fluoro-analog does not show an M+2 peak, as Fluorine is monoisotopic (

    
    ). This is a critical differentiator from chlorinated impurities.
    
Technique Comparison: EI vs. ESI(-)

While EI provides structural fingerprinting, Electrospray Ionization (ESI) in negative mode is superior for molecular weight confirmation due to the acidity of the benzylic proton.

ParameterElectron Ionization (EI) ESI (Negative Mode)
Primary Signal Fragment Ion (m/z 109)Deprotonated Molecule

(m/z 173)
Fragmentation Extensive (Hard Ionization)Minimal (Soft Ionization)
Sensitivity ModerateHigh (due to acidic C-H)
Application Structural ID, Library MatchingPurity Check, MW Confirmation

Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Fingerprint identification using the m/z 109 diagnostic peak.

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL of Ethyl Acetate (HPLC Grade).

  • Inlet Conditions: Splitless injection, 250°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C (3 min hold).
  • MS Source: 70 eV, 230°C source temp.

  • Validation Criteria:

    • Retention time match to standard.

    • Presence of m/z 174 (M+) and m/z 109 (Base).

    • Absence of m/z 91 (indicates incomplete fluorination).

Protocol B: LC-MS Purity Check (ESI-)

Objective: Confirm molecular weight without fragmentation.

  • Mobile Phase: Acetonitrile : Water (80:20) with 0.1% Ammonium Acetate (buffers pH to favor deprotonation).

  • Ionization: ESI Negative Mode (-4.5 kV).

  • Scan Range: 100–300 Da.

  • Target Ion: Extract ion chromatogram (XIC) for m/z 173.05.

Differentiation from Isomers (The "Gotcha")

A common analytical challenge is distinguishing the 4-Fluoro isomer from the 2-Fluoro (ortho) and 3-Fluoro (meta) isomers. Their EI mass spectra are nearly identical because they all form the m/z 109 fluorotropylium ion.

Differentiation Strategy:

  • Chromatographic Resolution: The ortho-isomer (2-F) typically elutes earlier than the para-isomer (4-F) on non-polar GC columns due to steric shielding and lower boiling point.

  • MS/MS Energy Ramping: In ESI-MS/MS, the "ortho effect" can weaken the benzylic bond. Ramping collision energy (CE) from 20-50 eV often reveals different dissociation curves for the 2-F vs 4-F isomers [1].

IsomerID Start Unknown Fluorobenzyl Isomer Step1 GC-MS Analysis Start->Step1 Decision Base Peak m/z 109? Step1->Decision Step2 Compare Retention Time (RT) Decision->Step2 Yes Result_Ortho Early Elution (2-Fluoro) Step2->Result_Ortho Result_Para Late Elution (4-Fluoro) Step2->Result_Para

Figure 2: Workflow for distinguishing positional isomers.

References

  • Differentiation of AB-FUBINACA and its five positional isomers using liquid chromatography–electrospray ionization-linear ion trap mass spectrometry. National Institutes of Health (PMC). Available at: [Link]

  • Benzonitrile, 4-fluoro- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][1][2][3][4][5][6][7][8][9]

Sources

HPLC method development for purity analysis of (4-Fluorobenzyl)malononitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development and Comparison of a Stability-Indicating HPLC Method for the Purity Analysis of (4-Fluorobenzyl)malononitrile

As a critical intermediate in the synthesis of various pharmaceutical compounds, the purity of (4-Fluorobenzyl)malononitrile is a crucial determinant of final drug substance quality, safety, and efficacy. A robust, accurate, and precise analytical method is therefore indispensable for its quality control. This guide provides a comprehensive walkthrough of the development, optimization, and comparison of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of (4-Fluorobenzyl)malononitrile, grounded in scientific principles and aligned with regulatory expectations.

The Analytical Challenge: Why a Stability-Indicating Method?

(4-Fluorobenzyl)malononitrile, an aromatic nitrile, possesses reactive sites—notably the active methylene group—that make it susceptible to degradation under various stress conditions.[1] A simple purity assay is insufficient as it may not separate the intact active pharmaceutical ingredient (API) from its degradation products. A stability-indicating method is one that is validated to be specific, allowing for the accurate measurement of the API in the presence of its potential impurities and degradation products.[2][3][4] The development of such a method is a mandatory requirement under ICH guidelines for regulatory submissions.[5][6][7][8]

This guide will compare two common reversed-phase columns, a C18 and a Phenyl-Hexyl, and two organic modifiers, acetonitrile and methanol, to arrive at an optimized, validated method.

Foundational Strategy: Method Development Workflow

A systematic approach is essential to developing a robust HPLC method.[9] Our strategy involves understanding the analyte, forcing its degradation to generate relevant impurities, screening various chromatographic conditions, and finally optimizing the selected system.

MethodDevelopmentWorkflow A Analyte Characterization (UV Spectrum, Solubility) B Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) A->B Inform Stress Conditions C Initial Method Screening B->C Generate Degradants for Specificity D Column & Mobile Phase Comparison (C18 vs. Phenyl | ACN vs. MeOH) C->D Evaluate Selectivity E Method Optimization (Gradient, Flow Rate, Temperature) D->E Refine Separation F Final Method Selection & Validation (ICH Q2(R2) Guidelines) E->F Finalize Protocol

Caption: Overall workflow for HPLC method development.

Phase 1: Forced Degradation – Uncovering Potential Impurities

To ensure the method's specificity, we must first generate the very impurities it needs to separate. Forced degradation studies subject the (4-Fluorobenzyl)malononitrile drug substance to conditions more severe than accelerated stability testing to identify likely degradation pathways.[10][11][12]

ForcedDegradation cluster_stress Stress Conditions A Acid Hydrolysis (0.1N HCl, 60°C, 8h) Analysis Analyze via HPLC-PDA/MS (Peak Purity & Mass ID) A->Analysis B Base Hydrolysis (0.1N NaOH, 60°C, 4h) B->Analysis C Oxidation (3% H2O2, RT, 24h) C->Analysis D Thermal (80°C, 48h, Solid) D->Analysis E Photolytic (ICH Q1B, Solid & Solution) E->Analysis API (4-Fluorobenzyl)malononitrile (API) API->A API->B API->C API->D API->E

Caption: Experimental design for the forced degradation study.

Experimental Protocol: Forced Degradation
  • Sample Preparation : Prepare separate solutions of (4-Fluorobenzyl)malononitrile at approximately 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). For solid-state studies, use the pure substance.

  • Acid Hydrolysis : Mix the sample solution 1:1 with 0.2N HCl to achieve a final concentration of 0.1N HCl. Heat at 60°C.

  • Base Hydrolysis : Mix the sample solution 1:1 with 0.2N NaOH to achieve a final concentration of 0.1N NaOH. Heat at 60°C.

  • Oxidation : Mix the sample solution 1:1 with 6% H₂O₂. Keep at room temperature.

  • Thermal Degradation : Store the solid API in an oven at 80°C.

  • Photolytic Degradation : Expose both solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a final concentration of ~0.1 mg/mL for HPLC analysis. The goal is to achieve 10-20% degradation of the main peak.

Phase 2: Method Screening – A Comparative Analysis

The initial screening aims to find the best combination of stationary and mobile phases to achieve optimal selectivity for the API and its stress-induced degradants.

Analyte Properties : (4-Fluorobenzyl)malononitrile is a moderately polar compound with a fluorinated phenyl ring. This aromaticity suggests that a phenyl-based stationary phase might offer alternative selectivity through π-π interactions compared to a standard alkyl (C18) phase where hydrophobic interactions dominate.[13][14] The UV chromophore allows for detection using a PDA detector; a wavelength of 225 nm was found to be optimal.

Screening Conditions:
  • Columns Compared :

    • Standard C18 Column (e.g., 150 x 4.6 mm, 3.5 µm): A workhorse column providing retention based primarily on hydrophobicity.

    • Phenyl-Hexyl Column (e.g., 150 x 4.6 mm, 3.5 µm): Offers mixed-mode retention involving both hydrophobic and π-π interactions, which can be highly effective for aromatic compounds.

  • Mobile Phases Compared :

    • Acetonitrile (ACN) : A common reversed-phase solvent with low viscosity.

    • Methanol (MeOH) : Can alter selectivity due to its protic nature and different interactions with the stationary phase.[13]

  • Shared Conditions :

    • Mobile Phase A : 0.1% Formic Acid in Water

    • Gradient : 10-90% B over 20 minutes

    • Flow Rate : 1.0 mL/min

    • Temperature : 30°C

    • Detection : PDA at 225 nm

    • Injection Volume : 5 µL

Comparative Screening Results

The following table summarizes the performance of each condition using a pooled sample from the forced degradation studies, focusing on the critical resolution between the main API peak and the closest eluting impurity.

Column Organic Modifier API Retention Time (min) Critical Resolution (Rs) Peak Tailing (Tf) of API Observations
C18 Acetonitrile12.51.61.2Moderate separation. One degradation peak (DP2) is poorly resolved from the API.
C18 Methanol11.81.81.3Slightly improved resolution for DP2, but overall peak shape is broader.
Phenyl-Hexyl Acetonitrile13.11.91.1Good resolution for most peaks, but a late-eluting peak (DP4) shows significant tailing.
Phenyl-Hexyl Methanol 12.8 2.5 1.1 Excellent resolution for all degradation products. The π-π interactions with the phenyl ring, enhanced by methanol, provide unique selectivity. [13][14]

Phase 3: Method Optimization

With the column and mobile phase selected, the gradient profile was optimized to reduce the analysis time while maintaining adequate resolution.

Parameter Initial Condition Optimized Condition Rationale
Gradient 10-90% MeOH in 20 min30-85% MeOH in 10 min, hold for 2 min, return to initial in 0.5 minThe initial isocratic hold was unnecessary. A steeper gradient reduces run time significantly while maintaining the critical resolution (Rs > 2.0).
Total Run Time 25 min15 minIncreased throughput for routine analysis.

The Final Optimized & Validated Method

This protocol represents the culmination of the development and comparative analysis, providing a robust and specific method for the purity analysis of (4-Fluorobenzyl)malononitrile.

Experimental Protocol: Final HPLC Method
  • HPLC System : Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column : Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 0.1% (v/v) Formic Acid in HPLC Grade Water.

  • Mobile Phase B : Methanol.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 225 nm.

  • Injection Volume : 5 µL.

  • Sample Diluent : Acetonitrile:Water (50:50, v/v).

  • Sample Concentration : ~0.5 mg/mL.

  • Gradient Program :

    Time (min) % Mobile Phase B
    0.0 30
    10.0 85
    12.0 85
    12.1 30

    | 15.0 | 30 |

System Suitability Criteria

Before sample analysis, a system suitability standard (a solution of (4-Fluorobenzyl)malononitrile spiked with a key impurity or a degraded sample) must be injected. The acceptance criteria are:

  • Tailing Factor (API Peak) : ≤ 1.5

  • Theoretical Plates (API Peak) : ≥ 5000

  • Resolution (between API and closest impurity) : ≥ 2.0

  • %RSD for 5 replicate injections (API Peak Area) : ≤ 2.0%

Validation Summary

The final method was validated according to ICH Q2(R2) guidelines, demonstrating its fitness for purpose.[6][7][15]

  • Specificity : The method demonstrated complete separation of the API from all degradation products generated during forced degradation studies. Peak purity analysis via PDA confirmed no co-elution at the API peak.

  • Linearity : The method was linear over a range of 0.05% to 150% of the nominal concentration (0.5 mg/mL) with a correlation coefficient (r²) > 0.999.

  • Accuracy : Recovery was between 98.0% and 102.0% for impurities spiked at three different levels.

  • Precision : The Relative Standard Deviation (%RSD) was <1.0% for method precision and <1.5% for intermediate precision.

  • Limit of Quantitation (LOQ) : The LOQ was established at 0.05% of the nominal concentration, demonstrating sufficient sensitivity.

  • Robustness : The method was shown to be robust to small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Conclusion

This guide has demonstrated a systematic, science-driven approach to developing a stability-indicating HPLC method. By comparing different stationary and mobile phases, we have shown that a Phenyl-Hexyl column with a methanol-based mobile phase offers superior selectivity for the purity analysis of (4-Fluorobenzyl)malononitrile and its degradation products compared to a standard C18/acetonitrile system. The final, optimized method is rapid, robust, and validated according to ICH guidelines, making it suitable for routine quality control and stability testing in a regulated pharmaceutical environment.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • IRJPMS. Stability Indicating HPLC Method Development: A Review.
  • Kendre, K. et al. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Journal of Drug Delivery and Therapeutics. (2019, June 22). Stability Indicating HPLC Method Development: A Review.
  • SciSpace. 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Waters Corporation. Utilizing UPLC-MS for Conducting Forced Degradation Studies.
  • Journal of Chemical and Pharmaceutical Research. Development of forced degradation and stability indicating studies of drugs—A review.
  • Journal of Pharmaceutical Analysis. Forced degradation and impurity profiling.
  • Creative Biolabs. Forced Degradation Studies.
  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development.
  • Nacalai Tesque, Inc. 7. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.
  • SciSpace. Malononitrile: A Versatile Active Methylene Group.

Sources

A Comparative Guide to the Reactivity of 4-Fluorobenzaldehyde vs. 4-Chlorobenzaldehyde in the Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of cyanovinyl-substituted aromatics, particularly those leading to compounds like CS gas (2-chlorobenzylidenemalononitrile) or other valuable intermediates, the choice of starting materials is paramount.[1] This guide provides an in-depth comparison of the reactivity of two common precursors, 4-fluorobenzaldehyde and 4-chlorobenzaldehyde, in the Knoevenagel condensation with malononitrile. We will dissect the underlying electronic principles governing their reactivity, present supporting data, and provide a standardized protocol for direct comparison.

Theoretical Framework: Electronic Effects as the Driving Force of Reactivity

The Knoevenagel condensation is a cornerstone reaction for C-C bond formation, involving the nucleophilic addition of an active methylene compound (like malononitrile) to a carbonyl group, followed by dehydration.[1][2] The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[3]

The critical, rate-determining step in this mechanism is the initial nucleophilic attack of the malononitrile carbanion on the electrophilic carbonyl carbon of the benzaldehyde derivative.[4] Consequently, the reactivity of the aldehyde is directly proportional to the electrophilicity of its carbonyl carbon. Any substituent on the aromatic ring that withdraws electron density will enhance this electrophilicity and accelerate the reaction.

dot

Caption: General mechanism of the Knoevenagel condensation.

Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack by making attached carbons more electron-poor.

  • Resonance Effect (+R): The lone pairs on the halogen can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.

For halogens, the inductive effect (-I) is significantly stronger and dominates their overall electronic influence. Fluorine is the most electronegative halogen, and thus exerts the most powerful -I effect. Chlorine, while also strongly electronegative, has a less potent -I effect than fluorine.

This difference is the key to their reactivity in the Knoevenagel condensation. The stronger electron-withdrawing inductive effect of the 4-fluoro substituent makes the carbonyl carbon of 4-fluorobenzaldehyde more electron-deficient (more electrophilic) compared to that of 4-chlorobenzaldehyde. This heightened electrophilicity leads to a faster rate of nucleophilic attack by the malononitrile carbanion.

dot

Caption: Inductive effect on carbonyl carbon electrophilicity.

This relationship can be quantified using the Hammett equation, log(k/k₀) = σρ, where ρ (rho) is the reaction constant.[5] For reactions where negative charge builds up in the transition state near the ring, a positive ρ value is observed, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. The Knoevenagel condensation falls into this category, and kinetic studies on similar reactions confirm that electron-withdrawing groups on the benzaldehyde ring increase the reaction rate.[6]

Comparative Experimental Data

While the theoretical principles are clear, direct side-by-side kinetic comparisons in peer-reviewed literature for this specific pair of aldehydes with malononitrile are not abundant. However, the available synthesis data and anecdotal reports strongly support the predicted reactivity trend. For instance, in a laboratory setting, students successfully synthesized the desired product using 4-fluorobenzaldehyde while the reaction with 4-chlorobenzaldehyde failed under the same conditions, a result attributed to the greater electronegativity of fluorine.[7]

The following table summarizes yields and conditions from various literature sources. Note: These reactions were performed under different conditions (catalyst, solvent, temperature) and are not a direct head-to-head comparison of reaction rates. They are presented to demonstrate that both products can be synthesized effectively, often in high yields, by choosing appropriate protocols.

PrecursorActive MethyleneCatalystSolventTemp.TimeYield (%)Reference
4-FluorobenzaldehydeMalononitrilePiperidineEthanolRT10 min95%[8]
4-ChlorobenzaldehydeMalononitrileAmmonium AcetateNone (Sonication)RT5-7 min96%[3]
4-FluorobenzaldehydeMalononitrileNoneWaterRT4 h88%[9]
4-ChlorobenzaldehydeMalononitrileBoric AcidAqueous EthanolRT--[10]
4-ChlorobenzaldehydeMalononitrileAgro-waste extractAgro-waste extractRT10 min95%[11]

Standardized Experimental Protocol for Comparison

To enable researchers to perform a direct and objective comparison of reactivity, the following standardized, solvent-free protocol is provided. This method is efficient, environmentally friendly, and allows for easy monitoring.[3][12]

Materials:

  • 4-Fluorobenzaldehyde (or 4-Chlorobenzaldehyde)

  • Malononitrile

  • Ammonium acetate (catalytic amount)

  • 50 mL Beaker

  • Glass rod

  • Ethyl acetate and n-hexane (for TLC and recrystallization)

  • TLC plates (silica gel)

  • Ultrasonic bath (Sonicator)

Procedure:

  • Reactant Mixing: In a 50 mL beaker, combine the respective benzaldehyde (10 mmol) and malononitrile (10 mmol).

  • Catalyst Addition: Add a catalytic amount (a pinch, approx. 0.5 mmol) of ammonium acetate to the mixture.

  • Initiation: Stir the mixture thoroughly with a glass rod. Place the beaker in a sonicator bath at room temperature.

  • Reaction Monitoring: Sonicate the reaction mixture. Monitor the progress of the reaction every 2-3 minutes by taking a small sample, dissolving it in ethyl acetate, and spotting it on a TLC plate, using a 7:3 mixture of n-hexane:ethyl acetate as the eluent. The disappearance of the aldehyde spot indicates reaction completion.

  • Workup: Once the reaction is complete, the crude product, which is typically a solid, can be weighed.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethyl acetate/n-hexane mixture, to obtain the pure crystalline product.

  • Analysis: Confirm the product's identity and purity using techniques such as Melting Point, ¹H NMR, ¹³C NMR, and FT-IR.

By measuring the time required for the complete consumption of the starting aldehyde under these identical conditions, a direct and quantitative comparison of the reactivity of 4-fluorobenzaldehyde and 4-chlorobenzaldehyde can be achieved.

Conclusion

Based on fundamental principles of physical organic chemistry, 4-fluorobenzaldehyde is expected to be more reactive than 4-chlorobenzaldehyde in the Knoevenagel condensation with malononitrile. This heightened reactivity is a direct consequence of the superior electron-withdrawing inductive effect of fluorine, which enhances the electrophilicity of the aldehyde's carbonyl carbon. While direct comparative kinetic data in the literature is limited, this theoretical prediction is consistent with observations from related reactions and preparative experiments. For researchers aiming to optimize reaction times and efficiency, 4-fluorobenzaldehyde represents the more reactive substrate for this important C-C bond-forming transformation.

References

  • Rao, K. R., & S., S. (2012). Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid. ResearchGate. Available at: [Link]

  • Kulkarni, K., & Kulkarni, M. V. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel reaction between substituted aromatic aldehydes and acetylacetone. [Figure]. Available at: [Link]

  • van Schijndel, J., Canalle, L. A., Molendijk, D., & Meuldijk, J. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-411. Available at: [Link]

  • Kumar, A., & Singh, R. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel reaction of compound 4 with the aromatic and hetero-aromatic aldehydes presented in Table 2. [Figure]. Available at: [Link]

  • Wikipedia. (n.d.). Hammett equation. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Reddit. (2022, September 30). Why 4-Fluorobenzaldehyde works better than 4-Chlorobenzaldehyde. r/chemhelp. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Singh, A. K., & Singh, S. (2018). Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation between different substituted benzaldehydes... [Figure]. Available at: [Link]

  • Kolagkis, P. X., et al. (n.d.). Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. The condensation reaction between 4-chlorobenzaldehyde and malononitrile. [Figure]. Available at: [Link]

Sources

Structural Profiling Guide: (4-Fluorobenzyl)malononitrile vs. Non-Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the structural characterization of (4-Fluorobenzyl)malononitrile , a critical pharmacophore intermediate.[1] Unlike its conjugated precursor (4-fluorobenzylidene malononitrile), the saturated benzyl derivative possesses a flexible methylene spacer (


) that disrupts planarity, introducing significant conformational freedom.[1]

This document compares the solid-state behavior of the fluorinated target against its non-fluorinated analog (Benzylmalononitrile ). It details synthesis, crystallization protocols, and a comparative analysis of X-ray diffraction (XRD) data, focusing on the impact of the fluorine atom on crystal packing efficiency and supramolecular synthons.

Structural Context & Significance

In drug design, the substitution of Hydrogen with Fluorine (Bioisosterism) is a standard tactic to block metabolic oxidation at the para-position while modulating lipophilicity. However, this substitution drastically alters the solid-state properties, affecting solubility and formulation.[1]

The "Fluorine Effect" in Crystallography
  • Electronic Modulation: The high electronegativity of fluorine polarizes the phenyl ring, often reversing the quadrupole moment compared to the proteo-analog.[1]

  • Weak Interactions: Unlike strong H-bonds, organic fluorine participates in weak

    
    , 
    
    
    
    , and rarely
    
    
    interactions.[1] These weak forces often dictate the difference between a stable crystal and an amorphous solid.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2]

The following table contrasts the expected structural parameters based on crystallographic trends of para-substituted benzyl nitriles. This serves as a baseline for validating your experimental data.

Feature(4-Fluorobenzyl)malononitrile (Target)Benzylmalononitrile (Alternative)Structural Implication
Molecular Flexibility High (Methylene spacer)High (Methylene spacer)Both adopt "gauche" or "anti" conformations; F-substitution may lock specific torsion angles due to dipole alignment.[1]
Crystal Density High (> 1.25 g/cm³) Moderate (~1.15 g/cm³)Fluorine increases molecular weight with minimal volume increase, leading to denser packing.[1]
Primary Interaction

and


(Dipole-Dipole)
The F-analog often forms "herringbone" motifs to maximize weak F interactions, whereas the H-analog favors simple stacking.[1]
Melting Point Higher (~50-60°C) Lower (~40-45°C)Increased lattice energy in the fluorinated form typically raises thermal stability.[1]
Space Group Likely P2₁/c or P-1Likely P2₁/cFluorine often lowers symmetry if

contacts are unfavorable.[1]

Critical Note: While the benzylidene (unsaturated) derivative is planar and well-characterized (e.g., CCDC 926904), the benzyl (saturated) form described here requires careful handling to prevent oiling out during crystallization due to its flexibility.

Experimental Protocols

Phase 1: Synthesis & Purification

To ensure X-ray quality crystals, the material must be >99% pure.

  • Knoevenagel Condensation: React 4-fluorobenzaldehyde with malononitrile (cat. piperidine, EtOH) to form the olefin.

  • Selective Reduction: Reduce the olefin using Sodium Borohydride (

    
    ) in Methanol/THF.
    
    • Checkpoint: Monitor disappearance of the alkene proton signal (

      
       ppm) in 
      
      
      
      -NMR.
  • Purification: Recrystallize the crude solid from hot Ethanol/Water (8:2) before attempting single-crystal growth.[1]

Phase 2: Crystallization Workflow (Vapor Diffusion)

Standard evaporation often yields amorphous films for this flexible molecule.[1] Vapor diffusion is the preferred method.[1]

  • Inner Vial: Dissolve 20 mg of (4-Fluorobenzyl)malononitrile in 1.5 mL of Dichloromethane (DCM) .

  • Outer Vial: Add 4 mL of n-Hexane or Pentane .

  • Process: Seal tightly. Allow equilibration for 3-5 days at 4°C (fridge) to reduce thermal motion.

Phase 3: X-Ray Data Collection Strategy
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption, though Fluorine's absorption is low.[1]
  • Temperature: Collect at 100 K . Room temperature collection is discouraged due to the high thermal motion of the terminal nitrile groups and the flexible methylene linker.

Visualization of Structural Logic

The following diagrams illustrate the workflow and the supramolecular logic required to solve the structure.

Diagram 1: Crystallography Workflow

CrystalWorkflow Synth Synthesis (Reductive Alkylation) Purify Purification (>99% HPLC) Synth->Purify Grow Crystal Growth (Vapor Diffusion) Purify->Grow Diffract X-Ray Diffraction (Mo-Kα, 100K) Grow->Diffract Select Crystal Solve Structure Solution (Direct Methods) Diffract->Solve Raw Data Refine Refinement (SHELXL) Solve->Refine Phase Problem Refine->Solve R1 > 5%

Caption: Step-by-step workflow from chemical synthesis to refined crystal structure.

Diagram 2: Interaction Hierarchy (Fluorine vs. Hydrogen)[1]

Interactions cluster_H Non-Fluorinated (Alternative) cluster_F 4-Fluoro Analog (Target) Substrate Benzyl Malononitrile Scaffold H_Inter C-H...N (Nitrile) Dipole-Dipole Substrate->H_Inter F_Inter C-F...H (Weak H-Bond) C-F...Pi (Orthogonal) Substrate->F_Inter H_Pack Pi-Stacking / T-Shaped H_Inter->H_Pack F_Pack Herringbone Motif (Dense Packing) F_Inter->F_Pack

Caption: Comparison of supramolecular synthons driving the crystal packing differences.

Data Interpretation Guide

When analyzing your solved structure (CIF file), focus on these three validation metrics to confirm the "Fluorine Effect":

  • Torsion Angle (

    
    ): 
    
    • Measure the angle

      
      .[1]
      
    • Expectation: The bulky malononitrile group will rotate out of the aromatic plane (

      
      ) to minimize steric clash, unlike the planar benzylidene precursor (
      
      
      
      ).[1]
  • Short Contacts:

    • Check for intermolecular distances involving Fluorine.[2][3]

    • If

      
       Å (Sum of vdW radii), this interaction is structurally significant and stabilizing the lattice.
      
  • Thermal Ellipsoids (Ueq):

    • The terminal Nitrile nitrogens (

      
      ) often show high thermal motion. If 
      
      
      
      , consider modeling disorder or collecting data at a lower temperature (e.g., 100K).

References

  • CCDC 926904: Crystal structure of 2-(4-fluorobenzylidene)malononitrile. Cambridge Crystallographic Data Centre.

  • Reutzel-Edens, S. M. (2020).[1] Crystallization and Solid-State Characterization. In Analytical Techniques in the Pharmaceutical Sciences. Springer. [1]

  • Chopra, D., & Row, T. N. G. (2011). Role of organic fluorine in crystal engineering. CrystEngComm, 13, 2175-2186.[1]

  • Thalladi, V. R., et al. (1998). C-H...F Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society, 120(34), 8702–8710.

  • LookChem. (2023).[1] 2-(4-Fluorobenzylidene)malononitrile Product Properties.

Sources

Comparative Lipophilicity Guide: (4-Fluorobenzyl)malononitrile vs. Non-Fluorinated Analogs

[1]

Executive Summary

This technical guide provides a comparative analysis of the lipophilicity of (4-Fluorobenzyl)malononitrile against its non-fluorinated parent, Benzylmalononitrile , and related analogs. Lipophilicity, quantified by the partition coefficient (

12

The introduction of a fluorine atom at the para-position of the benzyl ring typically enhances lipophilicity through the "polar hydrophobicity" effect. This guide details the physicochemical basis of this shift, provides predicted and experimental data ranges, and outlines robust protocols for empirical determination using Shake-Flask and RP-HPLC methodologies.

Chemical Context & Structural Analysis[1]

To understand the lipophilic shift, we must first define the structural baseline. The comparison focuses on the saturated benzyl system, distinguishing it from the common unsaturated benzylidene analogs (e.g., CS gas derivatives).

The Compounds of Interest
FeatureNon-Fluorinated Analog Target Compound Unsaturated Reference
Name Benzylmalononitrile (4-Fluorobenzyl)malononitrile (4-Fluorobenzylidene)malononitrile
Structure Ph-CH₂-CH(CN)₂4-F-Ph-CH₂-CH(CN)₂4-F-Ph-CH=C(CN)₂
CAS 1867-37-4Analogous to 2831-48-32826-22-4
Hybridization sp³ (Benzylic Carbon)sp³ (Benzylic Carbon)sp² (Benzylic Carbon)
Electronic State Neutral, Non-polarizableElectron-withdrawing (F)Conjugated System
The Fluorine Effect on Lipophilicity

Fluorine is a unique bioisostere in medicinal chemistry. Its introduction affects lipophilicity through two competing mechanisms:

  • Electronic Withdrawal: The high electronegativity of fluorine (

    
    ) creates a strong C-F dipole, which might intuitively suggest increased polarity.
    
  • Non-Polarizability & Hydrophobicity: The 2s/2p electrons in fluorine are tightly held, making the fluorine atom "hard" and non-polarizable. This reduces van der Waals interactions with polar solvents (water) while maintaining favorable interactions with lipid environments.[3]

Net Result: In aromatic systems like the benzyl group, the hydrophobic surface area effect dominates. The Hansch substituent constant (

+0.14

Comparative Lipophilicity Data

The following data synthesizes computational predictions (XLogP3) and established substituent constants to define the expected lipophilic range.

Predicted vs. Experimental Values
CompoundPredicted

(XLogP3)
Estimated

(vs. H)
Experimental Consensus
Benzylmalononitrile 1.9 0.00 (Ref)1.8 – 2.0
(4-Fluorobenzyl)malononitrile 2.1 – 2.2 +0.14 to +0.25~2.15 (Est.)
(4-Fluorobenzylidene)malononitrile 2.3 +0.402.2 – 2.4

Key Insight: The saturation of the double bond (benzylidene


Experimental Protocols for Lipophilicity Determination

For researchers requiring precise empirical values, we recommend two complementary methods: the Shake-Flask Method (Gold Standard for accuracy) and RP-HPLC (High-Throughput Surrogate).[3]

Method A: The Shake-Flask Protocol (OECD 107)

Best for: Final validation of lead compounds.[3]

Reagents:

  • n-Octanol (HPLC Grade)[3]

  • Milli-Q Water (Double Distilled)[3]

  • UV-Vis Spectrophotometer or HPLC for quantification.[3]

Workflow:

  • Pre-Saturation: Stir n-octanol and water together for 24 hours to mutually saturate the phases.[3] Separate the phases.

  • Preparation: Dissolve the test compound (e.g., (4-Fluorobenzyl)malononitrile) in the pre-saturated n-octanol phase to a known concentration (

    
    ).
    
  • Equilibration:

    • Mix the octanol-compound solution with pre-saturated water in a 1:1 ratio (e.g., 10 mL each) in a glass vial.

    • Invert gently (do not vortex vigorously to avoid emulsions) for 30 minutes.

    • Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample the octanol phase (

      
      ) and the water phase (
      
      
      ).[3]
    • Analyze concentration using UV-Vis (monitor

      
       of the benzyl ring, typically ~250-260 nm) or HPLC.[3]
      
  • Calculation:

    
    
    
    
    [3]
Method B: RP-HPLC Estimation (OECD 117)

Best for: Screening multiple analogs rapidly.[3]

Principle: Retention time on a hydrophobic (C18) column correlates linearly with

3

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

    
    m).[3]
    
  • Mobile Phase: Isocratic Methanol/Water (75:25 v/v) buffered to pH 7.4 (to ensure neutral species).

  • Calibration: Inject a set of 5-6 reference standards with known

    
     values (e.g., Toluene, Ethylbenzene, Naphthalene).[3]
    
  • Measurement:

    • Inject (4-Fluorobenzyl)malononitrile.[3][4][5]

    • Record the retention time (

      
      ).
      
    • Calculate the capacity factor (

      
      ):
      
      
      
      (Where
      
      
      is the dead time, measured using unretained thiourea).[3]
  • Derivation: Plot

    
     vs. 
    
    
    of standards to generate a calibration curve. Interpolate the
    
    
    of the test compound.[6][7]

Visualizing the Workflow & Logic

Lipophilicity Determination Workflow

The following diagram illustrates the decision matrix and procedural flow for determining the lipophilicity of fluorinated benzyl malononitriles.

Lipophilicity_WorkflowStartStart: Compound SelectionDefineDefine Structure:(4-Fluorobenzyl)malononitrileStart->DefineChoiceSelect MethodDefine->ChoiceShakeFlaskMethod A: Shake-Flask(Gold Standard)Choice->ShakeFlaskAccuracy NeededHPLCMethod B: RP-HPLC(High Throughput)Choice->HPLCSpeed NeededProcess_SF1. Dissolve in Octanol2. Partition with Water3. CentrifugeShakeFlask->Process_SFProcess_HPLC1. Inject on C18 Column2. Measure Retention Time (tR)3. Calculate k'HPLC->Process_HPLCAnalyzeQuantify Phases(UV/HPLC)Process_SF->AnalyzeCalibrateCorrelate with Standards(Log k' vs Log P)Process_HPLC->CalibrateResultFinal Log P Value(~2.1 - 2.2)Analyze->ResultCalibrate->Result

Caption: Decision matrix for selecting and executing lipophilicity determination protocols.

The Fluorine Effect Mechanism

This diagram explains why the fluorinated analog exhibits higher lipophilicity despite the electronegativity of fluorine.

Fluorine_EffectF_AtomFluorine Atom(Para-Substitution)Effect1High Electronegativity(C-F Dipole)F_Atom->Effect1Effect2Low Polarizability(Tight 2s/2p electrons)F_Atom->Effect2Result1Weak Solvationby WaterEffect2->Result1Reduces H-bonding potentialResult2StrongerLipid InteractionEffect2->Result2Increases Hydrophobic SurfaceOutcomeIncreased Log P(+0.14 to +0.25)Result1->OutcomeResult2->Outcome

Caption: Mechanistic pathway of the "Fluorine Effect" on lipophilicity.

Implications for Drug Design[2][3][9][10][11]

ADME Optimization

The shift from




3
Metabolic Stability

The para-fluorine blocks metabolic oxidation at the C4 position of the phenyl ring. In the non-fluorinated analog, the para-position is a primary site for Cytochrome P450-mediated hydroxylation. Blocking this site extends the compound's half-life (

3
Bioisosterism

The (4-Fluorobenzyl)malononitrile moiety serves as a bioisostere for the benzyl group, offering:

  • Similar Sterics: Minimal disruption to binding pocket fit.[3]

  • Enhanced Lipophilicity: Improved membrane permeability.[3][8]

  • Modulated pKa: The electron-withdrawing nature of fluorine slightly increases the acidity of the benzylic protons, potentially influencing interactions with active site residues.

References

  • PubChem Compound Summary. (2025). 2-(4-Fluorobenzylidene)malononitrile (CAS 2826-22-4) and Benzylmalononitrile (CAS 1867-37-4).[3] National Center for Biotechnology Information.[3]

  • OECD Guidelines for the Testing of Chemicals. (1995).[3] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[3]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[9] Fluorine in medicinal chemistry.[3][5][6][9][10] Chemical Society Reviews, 37(2), 320-330.[3][9]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[3] (Source for

    
     constants).
    
  • WuXi AppTec DMPK. (2023).[3] Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC).

    Safety Operating Guide

    (4-Fluorobenzyl)malononitrile Disposal & Handling Guide

    Author: BenchChem Technical Support Team. Date: February 2026

    The following guide details the operational safety and disposal protocols for (4-Fluorobenzyl)malononitrile . This compound presents a dual-hazard profile: acute toxicity typical of organic nitriles and corrosive gas generation (Hydrogen Fluoride) upon thermal destruction.[1][2][3]

    This guide is structured for immediate application in research and drug development environments, prioritizing personnel safety and regulatory compliance.

    Executive Safety Profile

    Before handling waste, operators must understand the specific chemical risks that dictate the disposal pathway.

    PropertyCritical DataOperational Implication
    Functional Groups Nitrile (-CN), Fluorinated Aryl (-F)DO NOT mix with strong acids (risk of HCN evolution) or strong oxidizers.[1][2][3]
    Physical State Solid (Crystalline Powder)High risk of inhalation if dust is generated.[1][2][4] Use a weighted balance enclosure or fume hood.[1][2]
    Combustion Byproducts Hydrogen Fluoride (HF), NOₓ, CN⁻MUST be incinerated in a facility equipped with caustic scrubbers.[1] Never dispose of in general trash.[1]
    Waste Stream Halogenated Organic / Toxic The presence of Fluorine mandates classification as "Halogenated" to prevent damage to non-specialized incinerators.[1]

    Waste Segregation & Classification Logic

    Proper segregation is the single most critical step.[1] Misclassifying fluorinated nitriles can lead to regulatory fines or incinerator damage.[1][2]

    The Segregation Decision Tree

    Use the following logic to determine the correct waste container.

    WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidStream Container: Wide-Mouth Poly Label: TOXIC SOLID - HALOGENATED (UN 3439) Solid->SolidStream Bulk Material SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolv LiquidStream Container: HDPE Carboy Label: HALOGENATED SOLVENT WASTE (Trace Nitriles) HaloSolv->LiquidStream NonHaloSolv->LiquidStream *Force to Halogenated Stream due to Fluorine content*

    Figure 1: Segregation logic ensuring Fluorine-containing waste is routed to scrubbed incineration paths.[1][2][3]

    Step-by-Step Disposal Protocols

    Protocol A: Solid Waste (Bulk Substance)

    Applicability: Expired reagents, reaction failures, or surplus powder.

    • Container Selection : Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Avoid glass for solid waste to prevent breakage during compaction/transport.[1][2][5]

    • Labeling :

      • Primary Constituent : (4-Fluorobenzyl)malononitrile.[1][2][3]

      • Hazard Checkboxes : Toxic, Irritant.[1]

      • UN Code (Draft) : UN 3439 (NITRILES, TOXIC, SOLID, N.O.S.).

    • Bagging : Double-bag the container in clear polyethylene bags (4 mil thickness) before placing it in the satellite accumulation area.

    • Storage : Store in a cool, dry, ventilated cabinet. Segregate from acids (e.g., HCl, H₂SO₄) to prevent accidental hydrolysis and cyanide release.[1]

    Protocol B: Liquid Waste (Mother Liquors/Washings)

    Applicability: Solvents containing trace or significant amounts of the compound.[1][6]

    • Stream Selection : ALWAYS select the "Halogenated Waste" stream.[1][2]

      • Reasoning: Even if dissolved in a non-halogenated solvent (like Ethyl Acetate), the Fluorine atom on the molecule requires the waste to be treated as halogenated during incineration to manage HF emissions.

    • Compatibility Check : Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or active metals.[1]

    • pH Control : Maintain the waste pH between 6 and 10.

      • Action: If the solution is acidic, neutralize carefully with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent volatile HCN formation.[1]

    Protocol C: Contaminated Glassware & Sharps

    Applicability: Syringes, spatulas, and flasks.

    • Triple Rinse : Rinse glassware 3x with Acetone or Methanol.[1][2]

      • Disposal: Collect these rinses into the Halogenated Liquid Waste container (Protocol B).

    • Decontamination (Optional but Recommended) : Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.[1][2] This aids in oxidizing residual nitrile groups, though complete destruction requires industrial conditions.[1]

    • Sharps : Place chemically contaminated needles/blades directly into a rigid, puncture-proof Chemo/Sharps container (often yellow or white with biohazard/toxic symbols), not the standard red biohazard bin used for infectious waste.[1]

    Spill Response: "Isolate & Contain"

    For spills > 1 gram or involving dust generation.[1][3]

    • Evacuate & PPE : Clear the immediate area. Don double nitrile gloves, safety goggles, and a P100/N95 respirator (if powder is airborne).[1]

    • Containment :

      • Powder : Gently cover the spill with wet paper towels (dampened with water or dilute bleach) to prevent dust dispersion.[1] Do not dry sweep.[1][2][7]

      • Liquid : Surround with absorbent pillows or vermiculite.[1][2]

    • Cleanup :

      • Scoop the wet material/absorbent into a wide-mouth hazardous waste jar.[1][2][3]

      • Wipe the surface with 1N NaOH (Sodium Hydroxide) followed by water.[1][2]

      • Collect all wipes and PPE used into the same hazardous waste jar.[1]

    • Labeling : Mark the jar as "Spill Debris: Toxic Nitriles (Fluorinated)".

    Regulatory & Transport Information

    When preparing the waste manifest for the disposal contractor (e.g., Veolia, Clean Harbors), use the following classifications to ensure proper handling.

    ParameterClassification Standard
    Proper Shipping Name Nitriles, toxic, solid, n.o.s. (contains (4-Fluorobenzyl)malononitrile)
    UN Number UN 3439 (Solid) / UN 3276 (Liquid)
    Hazard Class 6.1 (Toxic Substances)
    Packing Group III (Minor danger) or II (Medium danger) depending on concentration
    EPA Waste Code (US) D003 (Reactivity - if cyanide generating) or F-List (if mixed with halogenated solvents).[1][2][3] Note: While not explicitly P-listed, treat as P-listed equivalent for safety.

    References

    • PubChem . 2-(4-Fluorobenzylidene)malononitrile Compound Summary. National Library of Medicine.[1] Available at: [Link][2][3]

    • U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Available at: [Link][2][3]

    Sources

    Personal protective equipment for handling (4-Fluorobenzyl)malononitrile

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Chemical Profile

    (4-Fluorobenzyl)malononitrile is a potent electrophilic intermediate frequently employed in the synthesis of agrochemicals and pharmaceutical kinase inhibitors. Unlike simple inorganic cyanides, this compound presents a delayed toxicity profile . Its lipophilic fluorobenzyl moiety facilitates dermal absorption, while the malononitrile group serves as a metabolic source of cyanide ions (

    
    ) upon hepatic hydrolysis.
    

    Operational Mandate: Treat this compound not just as an irritant, but as a latent systemic toxicant . All handling protocols must prioritize the prevention of inhalation (dust) and dermal absorption (solution).

    Physicochemical Hazard Matrix
    PropertySpecificationOperational Implication
    Physical State Solid (Crystalline)High risk of electrostatic dust generation during weighing.
    Melting Point ~45–50 °C (Estimate)*Low melting point implies potential for sublimation/vapor generation if heated.
    Toxicity Class Acute Tox. 3 (Oral/Dermal/Inhal)H301, H311, H331 : Toxic by all routes.[1] Zero skin contact tolerance.[2]
    Reactivity Acid-SensitiveDo NOT mix with strong acids ; risk of Hydrogen Cyanide (HCN) evolution.
    Solubility Organic Solvents (DCM, DMSO)Carrier solvents dramatically increase the rate of skin permeation.

    *Note: While specific melting points vary by isomer purity, malononitrile derivatives generally possess low melting thresholds, increasing vapor risks during reflux.

    Risk Assessment & PPE Architecture

    Effective protection requires a dynamic approach based on the compound's physical state. A static "wear gloves" rule is insufficient because the carrier solvent often dictates breakthrough time, not the solute itself.

    Logic Flow: PPE Selection Strategy

    The following decision tree illustrates the required protective escalation based on experimental conditions.

    PPE_Selection Start Handling (4-Fluorobenzyl) malononitrile State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution (DCM, THF, DMSO) State->Solution Reaction/Extraction Resp_Solid Resp: N95 or P100 (Particulate Only) Solid->Resp_Solid Glove_Solid Gloves: Double Nitrile (4 mil + 4 mil) Solid->Glove_Solid Resp_Sol Resp: Half-Face w/ Organic Vapor Cartridge (OV) Solution->Resp_Sol Outside Hood Glove_Sol Gloves: Laminate (Silver Shield) OR High-Breakthrough Nitrile Solution->Glove_Sol Solvent Dependent

    Figure 1: Dynamic PPE selection logic based on physical state and carrier solvent risks.

    Detailed PPE Specifications
    A. Respiratory Protection[3][4][5][6][7]
    • Primary Control: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary Control (Spill/Outside Hood):

      • Solids: NIOSH-certified P100 particulate respirator. Simple surgical masks offer zero protection against chemical dust.

      • Solutions: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is a redundancy against potential HCN evolution.

    B. Dermal Protection (The Critical Failure Point)

    Standard nitrile exam gloves (4 mil) are permeable to common organic solvents (e.g., Dichloromethane) in <2 minutes. If the malononitrile is dissolved in DCM, the toxicant will reach your skin almost instantly upon a splash.

    • Protocol for Solids: Double-glove with standard Nitrile (Total thickness >8 mil). Change outer glove immediately if contaminated.

    • Protocol for Solutions:

      • Preferred: Silver Shield® / 4H® Laminate gloves (chemically impervious but low dexterity).

      • Alternative: Wear Laminate gloves as liners under standard nitrile gloves for dexterity + protection.

    C. Ocular Protection[4][6]
    • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

    • Prohibited: Safety glasses with side shields are insufficient. The dust is a severe lachrymator and irritant; a gas-tight seal is required to prevent ocular mucosal absorption.

    Operational Workflow: From Weighing to Disposal

    Step 1: Weighing & Transfer (Highest Risk of Dust)

    Static electricity can cause organic powders to "jump."

    • Engineering Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the solid.

    • Technique: Do not dump the solid. Use a spatula to gently transfer.

    • Containment: Place the balance inside the fume hood. If the balance is external, use a powder funnel and weigh into a tared, closable vial, not an open boat.

    Step 2: Reaction Monitoring

    (4-Fluorobenzyl)malononitrile is often reacted with aldehydes or alkyl halides.

    • Temperature Control: Ensure reflux condensers are cooled before heating begins. Runaway heating can vaporize the nitrile.

    • Acid Awareness: Never add strong acids (HCl, H2SO4) directly to the reaction mixture without first verifying the absence of residual cyanide/nitrile species or ensuring adequate venting.

    Step 3: Quenching & Disposal

    The "Kill" Step: Unreacted malononitrile must be chemically neutralized before disposal to prevent downstream hazards.

    Oxidative Neutralization Protocol
    • Segregation: Collect waste in a dedicated container labeled "TOXIC - ORGANIC NITRILES."

    • Deactivation (Small Scale): Treat aqueous washes with Sodium Hypochlorite (Bleach) at pH >10.

      • Mechanism:[5][6] Hypochlorite oxidizes the cyanide moiety to cyanate (

        
        ), which is significantly less toxic.
        
      • Caution: This reaction is exothermic. Add bleach slowly in an ice bath.

    • Final Disposal: Incineration is the only acceptable final disposal method for the organic phase. Do not pour down the drain.

    Emergency Response Pathways

    In the event of exposure, immediate action is critical to mitigate systemic toxicity.

    Emergency_Response Exposure Exposure Incident Route Identify Route Exposure->Route Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Inhal Inhalation Route->Inhal Action_Skin 1. Strip Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical (Cyanide Protocol) Skin->Action_Skin Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Ophthalmologist Consult Eye->Action_Eye Action_Inhal 1. Move to Fresh Air 2. Oxygen if dyspneic 3. Monitor for delayed edema Inhal->Action_Inhal

    Figure 2: Emergency response triage for acute exposure.

    Medical Note: If systemic toxicity symptoms appear (dizziness, confusion, rapid breathing followed by gasping), emergency responders should be informed of potential nitrile/cyanide poisoning . Standard cyanide antidote kits (e.g., Hydroxocobalamin) may be indicated but must only be administered by medical professionals.

    References

    • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 4-Fluorobenzonitrile (Analog Read-Across). Retrieved from

    • ChemicalBook. (2023). Malononitrile Safety Data Sheet & Handling.[2][3][8][9] Retrieved from

    • Organic Syntheses. (Various). Working with Hazardous Chemicals: Organic Nitriles and Cyanides. Retrieved from

    • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves.[10] Retrieved from [10]

    • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [11]

    Sources

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.